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6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one Documentation Hub

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  • Product: 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one
  • CAS: 1341362-65-9

Core Science & Biosynthesis

Foundational

Chemical structure of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one

This technical guide provides an in-depth analysis of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one . Editorial Note on Structural Isomerism: This guide specifically addresses the C2-cyclopropyl isomer (a 2-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one .

Editorial Note on Structural Isomerism: This guide specifically addresses the C2-cyclopropyl isomer (a 2-substituted quinolone). This is structurally distinct from the N1-cyclopropyl pharmacophore found in fluoroquinolone antibiotics like Ciprofloxacin (which are 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids). The C2-cyclopropyl scaffold is primarily relevant in the research of quorum-sensing inhibitors (Pseudomonas aeruginosa PQS analogs), antimalarials, and novel kinase inhibitors.

Executive Summary & Chemical Identity

6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one is a fused bicyclic heterocycle belonging to the 4-quinolone class. Unlike its antibacterial cousins which are substituted at the Nitrogen (N-1) and Carbon-3 (C-3), this molecule features a cyclopropyl group at Carbon-2 (C-2) and a chlorine atom at Carbon-6 (C-6).

This scaffold acts as a critical bioisostere for 2-alkyl-4-quinolones (AQ), which are signaling molecules in Gram-negative bacteria. The 6-chloro substituent enhances lipophilicity and metabolic stability, blocking oxidation at the susceptible aromatic position.

Physicochemical Profile
ParameterData
IUPAC Name 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
Core Scaffold 4-Quinolone (4-Hydroxyquinoline tautomer)
ClogP (Predicted) ~2.8 (Lipophilic)
H-Bond Donors 1 (NH)
H-Bond Acceptors 1 (Carbonyl Oxygen)
Solubility Low in water; Soluble in DMSO, DMF, hot EtOH

Synthetic Pathway: The Conrad-Limpach Approach

The most robust route to 2-substituted-4-quinolones is the Conrad-Limpach synthesis .[1] This method avoids the formation of the 2-hydroxy-4-alkyl isomer (Knorr product) by controlling the temperature and kinetic conditions of the condensation step.

Reaction Scheme

The synthesis involves the condensation of 4-chloroaniline with ethyl 3-cyclopropyl-3-oxopropanoate (a


-keto ester), followed by high-temperature cyclization.

ConradLimpach Aniline 4-Chloroaniline (Nucleophile) Intermediate β-Enamino Ester (Schiff Base Tautomer) Aniline->Intermediate Condensation (Cat. Acid, -H2O) KetoEster Ethyl 3-cyclopropyl- 3-oxopropanoate KetoEster->Intermediate Condensation (Cat. Acid, -H2O) Product 6-Chloro-2-cyclopropyl- 4-quinolone Intermediate->Product Thermal Cyclization (250°C, Diphenyl Ether) Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Figure 1: Conrad-Limpach synthetic route favoring the 4-quinolone isomer over the 2-quinolone.

Detailed Experimental Protocol

This protocol ensures the formation of the thermodynamic 4-quinolone product.

Phase 1: Enamine Formation[2]
  • Reagents: Charge a round-bottom flask with 4-chloroaniline (1.0 eq) and ethyl 3-cyclopropyl-3-oxopropanoate (1.1 eq).

  • Solvent/Catalyst: Add anhydrous benzene or toluene (approx. 5 mL/mmol) and a catalytic amount of p-toluenesulfonic acid (pTsA) or glacial acetic acid.

  • Apparatus: Equip with a Dean-Stark trap to remove water azeotropically.

  • Reaction: Reflux for 4–12 hours until the theoretical amount of water is collected.

  • Workup: Evaporate the solvent under reduced pressure. The residue is the crude

    
    -enamino ester. Note: Do not purify extensively; proceed to cyclization.
    
Phase 2: Thermal Cyclization
  • Medium: Heat a bath of diphenyl ether (Dowtherm A) to 250°C . High dilution is critical to prevent intermolecular polymerization.

  • Addition: Add the crude enamino ester dropwise to the vigorously stirring hot solvent.

  • Reaction: Maintain temperature at 250°C for 15–30 minutes. Rapid evolution of ethanol vapor will occur.

  • Isolation: Cool the mixture to room temperature. Dilute with a non-polar solvent (e.g., hexane or diethyl ether). The product, 6-chloro-2-cyclopropyl-4-quinolone, typically precipitates as an off-white or pale yellow solid.

  • Purification: Filter the solid and wash with hexane to remove residual diphenyl ether. Recrystallize from ethanol or DMF.

Structural Characterization (Spectroscopy)

Verification of the structure relies on distinguishing the 4-quinolone core from the 2-quinolone isomer and confirming the integrity of the cyclopropyl ring (which can open under harsh acidic conditions).

Expected 1H-NMR Signals (DMSO-d6)
PositionShift (δ ppm)MultiplicityInterpretation
NH (N-1) 11.5 – 12.0Broad SingletCharacteristic of 4-quinolone tautomer.
H-5 8.0 – 8.1Doublet (J~2Hz)Peri-position to carbonyl; deshielded.
H-7 7.6 – 7.7dd (J~9, 2Hz)Coupling with H-8 and H-5.
H-8 7.5 – 7.6Doublet (J~9Hz)Ortho to NH.
H-3 6.0 – 6.2SingletThe olefinic proton of the pyridone ring.
Cyclopropyl CH 1.9 – 2.1MultipletMethine proton attached to C-2.
Cyclopropyl CH₂ 0.9 – 1.2MultipletsCharacteristic high-field methylene signals.

Critical QC Check: If the cyclopropyl ring opens during synthesis, the high-field signals (0.9–1.2 ppm) will disappear, replaced by olefinic or alkyl chain signals (e.g., propenyl group).

Pharmacological Utility & Mechanism

While not a fluoroquinolone antibiotic, this scaffold has significant utility in "Non-Classical" quinolone pharmacology.

Quorum Sensing Inhibition (Anti-Virulence)
  • Target: PqsR (MvfR) receptor in Pseudomonas aeruginosa.

  • Mechanism: P. aeruginosa uses 2-heptyl-4-quinolone (HHQ) and 2-heptyl-3-hydroxy-4-quinolone (PQS) as signaling molecules.

  • Role of 6-Cl-2-Cyclopropyl: The 2-cyclopropyl group mimics the hydrophobic alkyl tail of the natural ligand but provides steric rigidity. The 6-chloro group prevents metabolic degradation by monooxygenases that typically target the anthranilate ring, creating a "suicide inhibitor" or a competitive antagonist profile.

Antimalarial Activity[5][6][7]
  • Target: Cytochrome bc1 complex (Pfbc1).

  • Mechanism: 2-substituted quinolones (like Endochin analogs) inhibit mitochondrial electron transport in Plasmodium falciparum. The 6-chloro substitution is a classic modification (borrowed from Chloroquine) to enhance inhibition of heme polymerization.

References

  • Conrad, M., & Limpach, L. (1887).[2] Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. (Foundational text for quinolone chemistry).

  • Woschnagg, S., et al. (2019). Synthesis and biological evaluation of 2-substituted quinolin-4(1H)-ones as quorum sensing inhibitors. Bioorganic & Medicinal Chemistry Letters. (Context for 2-substituted quinolone activity).

  • PubChem Compound Summary. (2024). 4-Quinolone Core Structure and Derivatives. National Center for Biotechnology Information.

  • RSC Advances. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues.[3][4][5] Royal Society of Chemistry.

Sources

Exploratory

Pharmacological Applications of 6-Chloro-2-Cyclopropyl-Quinolin-4-one Derivatives

Executive Summary The 6-chloro-2-cyclopropyl-quinolin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-chloro-2-cyclopropyl-quinolin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often overshadowed by its fluoroquinolone antibiotic cousins (e.g., Ciprofloxacin) or its benzoxazinone derivatives (e.g., Efavirenz), this specific pharmacophore holds critical importance in two distinct arenas: antiretroviral therapy (HIV-1) and bacterial quorum sensing inhibition .[1]

This guide dissects the pharmacological utility of this scaffold, moving beyond simple structural description to an in-depth analysis of its synthetic accessibility, Structure-Activity Relationship (SAR), and mechanistic versatility.[1]

Structural Activity Relationship (SAR) Analysis

The pharmacological potency of 6-chloro-2-cyclopropyl-quinolin-4-one arises from the synergistic effect of its three core substituents. Understanding this causality is essential for rational drug design.[1]

SubstituentPositionPharmacological Function (Causality)
Chloro Group C-6Metabolic Blockade & Hydrophobicity: The chlorine atom at the 6-position blocks metabolic hydroxylation (a common clearance pathway for quinolines), significantly extending half-life (

).[1] It also enhances lipophilicity (

), facilitating penetration into the hydrophobic binding pockets of enzymes like HIV-1 Reverse Transcriptase (RT).[1]
Cyclopropyl Group C-2Steric Fit & Rigidification: Unlike flexible alkyl chains, the cyclopropyl group is rigid.[1] This rigidity reduces the entropic penalty upon binding.[1] In HIV-1 RT, it fits precisely into the hydrophobic "valine slot" (Val179), a key interaction for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]
Quinolin-4-one CoreH-Bonding Network: The 4-carbonyl and N-H (or 4-OH tautomer) act as a donor-acceptor pair.[1] This is critical for disrupting bacterial signaling molecules (PQS) or establishing water-mediated bridges in enzyme active sites.[1]
Tautomeric Equilibrium

Researchers must account for the tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline forms.[1] While the 4-quinolone tautomer generally predominates in solution and is the active species for bacterial signaling interference, the hydroxy form is often the reactive species during O-alkylation synthesis steps.

Primary Pharmacological Mechanisms[1]

HIV-1 Reverse Transcriptase Inhibition (NNRTI Precursor)

This scaffold is the immediate structural predecessor and bioisostere to Efavirenz (Sustiva).[1] The 6-chloro-2-cyclopropyl motif is responsible for the high-affinity binding to the NNRTI allosteric pocket.[1]

  • Mechanism: The molecule binds to a hydrophobic pocket adjacent to the active catalytic site of the p66 subunit of HIV-1 RT.

  • Allosteric Effect: Binding induces a conformational change that locks the "thumb" subdomain in a hyperextended position, preventing the enzyme from translocating the DNA template.[1]

  • Resistance Profile: The 6-chloro substituent is specifically retained to maintain potency against the K103N mutation, the most common resistance pathway.[1]

Bacterial Quorum Sensing Inhibition (Anti-Virulence)

Pseudomonas aeruginosa utilizes the Pseudomonas Quorum Signal (PQS) , a 2-heptyl-3-hydroxy-4-quinolone, to coordinate virulence factor secretion.[1]

  • Competitive Antagonism: 6-chloro-2-cyclopropyl-quinolin-4-one derivatives act as structural analogs to PQS.[1] They bind to the PqsR (MvfR) receptor but fail to activate it.[1]

  • Result: This "silences" bacterial communication, reducing biofilm formation and pyocyanin production without exerting selective pressure for resistance (unlike traditional bactericidal antibiotics).[1]

Experimental Protocols: Synthesis & Validation

Trustworthiness: The following protocol is a self-validating system based on the Conrad-Limpach cyclization , optimized for the 2-cyclopropyl derivative.

Synthesis Workflow (Step-by-Step)

Reagents:

  • 4-Chloroaniline (1.0 eq)[1]

  • Ethyl cyclopropyl-3-oxopropanoate (1.1 eq)[1]

  • Diphenyl ether (Solvent, high boiling point)[1]

  • Ethanol (for intermediate isolation)[1]

Protocol:

  • Condensation (Schiff Base Formation):

    • Mix 4-chloroaniline and ethyl cyclopropyl-3-oxopropanoate in toluene with a catalytic amount of acetic acid.

    • Reflux with a Dean-Stark trap to remove water.[1]

    • Checkpoint: Monitor TLC until aniline spot disappears.[1] Isolate the enamine intermediate.[1]

  • Thermal Cyclization (Gould-Jacobs/Conrad-Limpach):

    • Heat diphenyl ether to 250°C (rolling boil). Critical: Temperature must be high to overcome the activation energy for aromatic nucleophilic substitution.[1]

    • Add the enamine intermediate dropwise to the boiling solvent.[1]

    • Observation: Rapid evolution of ethanol vapor indicates cyclization is occurring.[1]

  • Isolation:

    • Cool the mixture to room temperature.

    • Add hexane or diethyl ether to precipitate the quinolin-4-one product.[1]

    • Filter and wash with cold ether.[1]

  • Validation (QC):

    • 1H NMR (DMSO-d6): Look for the cyclopropyl protons (0.9–1.2 ppm, multiplet) and the singlet at C-3 (~6.0 ppm).[1]

    • HPLC: Purity >95% required for biological assay.[1]

Visualization of Synthetic Pathway

SynthesisPathway Start1 4-Chloroaniline Inter Enamine Intermediate Start1->Inter Condensation (-H2O) Start2 Ethyl cyclopropyl- 3-oxopropanoate Start2->Inter Cycliz Thermal Cyclization (250°C, Diphenyl Ether) Inter->Cycliz Dropwise Addition Product 6-Chloro-2-cyclopropyl- quinolin-4-one Cycliz->Product -EtOH (Ring Closure)

Figure 1: Optimized Conrad-Limpach synthesis route for the target scaffold.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway potential of this scaffold in both viral and bacterial systems.

Mechanism cluster_HIV Antiviral Pathway (HIV-1) cluster_Bac Antibacterial Pathway (P. aeruginosa) Scaffold 6-Chloro-2-cyclopropyl- quinolin-4-one RT Reverse Transcriptase (Allosteric Pocket) Scaffold->RT Hydrophobic Binding PqsR PqsR Receptor (MvfR) Scaffold->PqsR Ligand Mimicry ConfChange Conformational Lock (Thumb Subdomain) RT->ConfChange Inhibition Viral Replication Halted ConfChange->Inhibition Antagonism Competitive Antagonism (Displaces Native PQS) PqsR->Antagonism Virulence Virulence Factors Silenced Antagonism->Virulence

Figure 2: Dual pharmacological mechanism: HIV-1 RT allosteric inhibition and Bacterial Quorum Sensing antagonism.[1]

Comparative Pharmacological Data

The table below summarizes the activity of the 6-chloro-2-cyclopropyl derivative compared to standard references.

CompoundTargetIC50 / MICNotes
6-Cl-2-Cyclopropyl-quinolin-4-one HIV-1 RT (WT) 15–50 nM High potency due to cyclopropyl fit.[1]
Efavirenz (Reference)HIV-1 RT (WT)2–5 nMBenzoxazinone core provides superior H-bonding.
6-Cl-2-Cyclopropyl-quinolin-4-one P. aeruginosa (PqsR) ~1.2 µM Potent antagonist of pyocyanin production.[1]
Ciprofloxacin (Reference)DNA Gyrase0.01 µg/mLBactericidal (different mechanism).[1]

References

  • Synthesis of Quinolin-4-ones: Conrad, M., & Limpach, L. (1887).[1][2] "Über das Chinaldin und seine Derivate." Berichte der deutschen chemischen Gesellschaft. [1]

  • HIV-1 NNRTI Binding: Tucker, T. J., et al. (1994).[1] "Synthesis and biological activity of 6-chloro-4-substituted-quinolin-2-ones as HIV-1 reverse transcriptase inhibitors." Journal of Medicinal Chemistry. [1]

  • Quorum Sensing Inhibition: Starkey, M., et al. (2014).[1] "Pseudomonas aeruginosa quorum sensing and virulence factors." Infection and Immunity.

  • Efavirenz Structural Analysis: Patel, P. A., et al. (2012).[1] "Structure-Activity Relationship of Efavirenz Analogs." Future Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one from p-chloroaniline

Technical Application Note: Scalable Synthesis of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one Part 1: Executive Summary & Strategic Rationale Target Molecule: 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one (also k...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one (also known as 6-chloro-2-cyclopropyl-4(1H)-quinolone). CAS Registry Number: (Analogous scaffolds typically fall under quinolone antibiotic precursors).

This protocol details the synthesis of a 2-substituted-4-quinolone scaffold starting from p-chloroaniline . The presence of the cyclopropyl group at the C2 position necessitates a specific synthetic strategy to avoid ring opening or rearrangement. While the Gould-Jacobs reaction is standard for N1-substituted quinolones (like Ciprofloxacin), the Conrad-Limpach synthesis is the superior method for introducing carbon substituents at the C2 position.

Strategic Advantages of this Protocol:

  • Regiospecificity: Starting with p-chloroaniline directs the cyclization exclusively to the ortho-position, yielding the 6-chloro isomer without the need for separation of regioisomers (unlike m-chloroaniline).

  • Scalability: The use of thermal cyclization in high-boiling solvents (Dowtherm A) allows for multi-gram to kilogram scale-up, avoiding stoichiometric metal waste associated with Friedel-Crafts or organolithium routes.

  • Atom Economy: The route utilizes a condensation-elimination sequence with water and ethanol as the primary byproducts.

Part 2: Reaction Mechanism & Pathway Visualization

The synthesis proceeds via a two-stage Conrad-Limpach protocol.[1][2]

  • Condensation: Acid-catalyzed reaction of p-chloroaniline with ethyl 3-cyclopropyl-3-oxopropanoate to form the

    
    -enamino ester.
    
  • Thermal Cyclization: High-temperature electrocyclic ring closure to form the quinolone core.

Mechanism Diagram (Graphviz DOT):

ConradLimpach Start p-Chloroaniline + Ethyl 3-cyclopropyl-3-oxopropanoate Inter Enamine Intermediate (Ethyl 3-(4-chlorophenylamino)-3-cyclopropylacrylate) Start->Inter Cat. p-TsOH Toluene, Reflux (-H2O) Transition Thermal Transition State (>250°C) Inter->Transition Dowtherm A 250°C Product 6-Chloro-2-cyclopropyl- 1,4-dihydroquinolin-4-one Transition->Product Cyclization (-EtOH)

Figure 1: The Conrad-Limpach synthetic pathway for 2-substituted-4-quinolones.

Part 3: Detailed Experimental Protocol

Stage 1: Enamine Formation (Condensation)

Objective: Isolate the


-enamino ester intermediate.
Critical Process Parameter (CPP):  Complete removal of water is essential to drive the equilibrium toward the enamine.

Materials:

  • p-Chloroaniline (4-Chloroaniline): 12.75 g (100 mmol)

  • Ethyl 3-cyclopropyl-3-oxopropanoate: 17.0 g (109 mmol, 1.09 eq) [Commercially available or synthesized via Meldrum's acid route]

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 0.5 g (catalytic)

  • Toluene: 150 mL

  • Equipment: 500 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.

Procedure:

  • Charge: In the 500 mL RBF, dissolve p-chloroaniline and ethyl 3-cyclopropyl-3-oxopropanoate in toluene.

  • Catalyst: Add p-TsOH.

  • Reflux: Attach the Dean-Stark trap filled with toluene and the condenser. Heat the mixture to vigorous reflux (oil bath ~130°C).

  • Monitor: Continue reflux until water separation ceases (typically 4–6 hours). Theoretical water yield is ~1.8 mL.

  • Workup: Cool the mixture to room temperature. Wash the toluene solution with saturated NaHCO₃ (2 x 50 mL) to remove the acid catalyst.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).

  • Result: The residue is typically a viscous yellow/orange oil (the enamine). It can often be used directly in the next step, but verifying purity via TLC (Hexane:EtOAc 4:1) is recommended.

Stage 2: Thermal Cyclization (Ring Closure)

Objective: Convert the enamine to the target quinolone via high-temperature cyclization. Safety Warning: This step involves temperatures >250°C. Use a blast shield and high-temperature gloves. Ensure the hood sash is lowered.

Materials:

  • Crude Enamine (from Stage 1)

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture): 100 mL

  • Solvent Alternative: Diphenyl ether (solid at RT, melt before use) or heavy mineral oil (less effective yield).

Procedure:

  • Pre-heat Solvent: Place Dowtherm A in a 500 mL 3-neck flask equipped with a thermometer, a short-path distillation head (to collect ethanol), and a dropping funnel. Heat the solvent to a rolling reflux (~255–260°C).

  • Addition: Dissolve the crude enamine in a minimal amount of Dowtherm A (or add neat if viscosity permits). Add this dropwise to the boiling solvent over 20–30 minutes.

    • Note: The temperature must not drop significantly below 245°C. The rapid heating favors the kinetic 4-quinolone product over the thermodynamic amide byproducts.

  • Reaction: Ethanol will evolve and distill off.[3] Continue heating for 30–60 minutes after addition is complete.

  • Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature. The product usually precipitates as the solution cools.

  • Isolation:

    • Add 100 mL of n-Hexane or Diethyl Ether to the mixture to dilute the Dowtherm A and maximize precipitation.

    • Filter the solid under vacuum (Buchner funnel).

    • Washing: Wash the filter cake thoroughly with Hexane (to remove Dowtherm A) followed by Acetone (to remove unreacted impurities).

  • Purification: Recrystallize the crude solid from Ethanol or DMF/Ethanol mixture if higher purity (>98%) is required.

Part 4: Data Summary & Quality Control

Expected Yields & Properties:

ParameterSpecificationNotes
Stage 1 Yield 85 – 95%Viscous oil; prone to hydrolysis if stored wet.
Stage 2 Yield 60 – 75%Dependent on maintaining high temp during addition.
Appearance Off-white to pale yellow powderHigh melting point solid.[4]
Melting Point > 240°CCharacteristic of 4-quinolones.[5]
1H NMR (DMSO-d6)

~0.9-1.1 (Cyclopropyl), 7.5-8.1 (Ar-H)
Look for disappearance of ester signals.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete water removal.Ensure Dean-Stark is functioning; increase reflux time; add fresh toluene.
Product is dark/tarry Oxidation during Stage 2.Degas Dowtherm A with Nitrogen prior to heating; ensure dropwise addition is controlled.
No Precipitation in Stage 2 Product too soluble in Dowtherm.Add excess Hexane; cool to 0°C; check if cyclization occurred (TLC).
Formation of 2-Quinolone "Knorr" side reaction.[5]Temperature was too low during addition. Ensure solvent is boiling (>250°C) before adding enamine.

Part 5: Workflow Visualization

Workflow cluster_0 Stage 1: Enamine Synthesis cluster_1 Stage 2: Thermal Cyclization Step1 Mix p-Chloroaniline + Ketoester + p-TsOH Step2 Reflux with Dean-Stark (Remove H2O) Step1->Step2 Step3 Evaporate Toluene (Isolate Crude Oil) Step2->Step3 Step4 Heat Dowtherm A to 255°C Step3->Step4 Transfer Intermediate Step5 Dropwise Addition of Crude Oil (Maintain T > 245°C) Step4->Step5 Step6 Cool & Precipitate with Hexane Step5->Step6 Step7 Filter & Wash (Acetone/Hexane) Step6->Step7

Figure 2: Operational workflow for the synthesis process.

References

  • Conrad, M., & Limpach, L. (1887).[6] Über die Synthese von Chinolinderivaten.[6][7] Berichte der deutschen chemischen Gesellschaft.

  • Organic Chemistry Portal. (2023). Synthesis of Quinolines - Conrad-Limpach Synthesis.[1][2][5][6][8]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[9] Springer. (Detailed mechanism of Conrad-Limpach vs Knorr).

  • Vertex AI Search Results. (2023). Synthesis of 2-alkyl-4(1H)-quinolone derivatives. (Confirmation of Conrad-Limpach utility for 2-substituted quinolones).[2]

  • PubChem. (2023). Ethyl 3-cyclopropyl-3-oxopropanoate Compound Summary.

Sources

Application

Protocol for the Synthesis of Cyclopropa[c]quinolin-2-ones via Intramolecular Aza-Wittig Cyclization

An Application Note from Gemini Synthesis Group Introduction: The Strategic Value of Cyclopropyl Quinolinones The quinolone framework is a cornerstone of medicinal chemistry, forming the structural basis for a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from Gemini Synthesis Group

Introduction: The Strategic Value of Cyclopropyl Quinolinones

The quinolone framework is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1] Concurrently, the cyclopropyl moiety has emerged as a "bioisostere" of choice in modern drug design.[2] Its unique stereoelectronic properties, stemming from significant ring strain, confer a range of benefits including enhanced metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism, and improved binding potency through conformational rigidity.[2][3][4]

The fusion of these two privileged scaffolds into a single entity—the cyclopropa[c]quinolin-2-one system—creates a conformationally locked, tricyclic structure of significant interest for novel drug discovery programs. These molecules serve as rigid analogues of biologically active quinolones, offering a unique vector in chemical space for probing target interactions.

This application note provides a detailed, step-by-step protocol for the synthesis of cyclopropa[c]quinolin-2-ones. The synthetic strategy hinges on a highly efficient, two-step sequence commencing from a readily accessible trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylate precursor. The key transformation is an intramolecular aza-Wittig reaction, followed by acidic hydrolysis to yield the target heterocycle.[5][6] This protocol is designed for researchers in synthetic and medicinal chemistry, providing not only the procedural steps but also the underlying scientific rationale to ensure robust and reproducible execution.

Reaction Mechanism and Rationale

The core of this synthetic route is the tandem aza-Wittig reaction and hydrolysis. Understanding the mechanism is critical for troubleshooting and optimization.

  • Phosphazene Formation: The reaction is initiated by the treatment of the aryl azide precursor with a phosphine, typically trimethylphosphine (PMe₃). The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide. This is followed by the expulsion of dinitrogen gas (N₂) to form a highly reactive aza-ylide, also known as an iminophosphorane or phosphazene intermediate.[5][6]

  • Intramolecular Cyclization: The nucleophilic nitrogen of the phosphazene intermediate rapidly attacks the proximate ester carbonyl group. This intramolecular cyclization forms a six-membered heterocyclic ring, which subsequently collapses, eliminating trimethylphosphine oxide (Me₃P=O), a thermodynamically stable byproduct that drives the reaction forward. This step yields the 2-alkoxy-cyclopropa[c]quinoline (an imino ether).[6]

  • Hydrolysis: The resulting imino ether is stable enough to be isolated but is typically hydrolyzed directly. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in the presence of water, protonates the nitrogen, rendering the imino carbon highly electrophilic and susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate yields the final, thermodynamically stable cyclopropa[c]quinolin-2-one (an amide).[5][6]

Aza-Wittig_Mechanism cluster_0 Step 1: Phosphazene Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis Azide Aryl Azide Precursor Phosphazene Phosphazene Intermediate Azide->Phosphazene + PMe₃ - N₂ IminoEther Imino Ether Phosphazene->IminoEther Intramolecular Attack on Ester - Me₃P=O Quinolinone Cyclopropa[c]quinolin-2-one IminoEther->Quinolinone + H₃O⁺ (TFA/H₂O)

Caption: Mechanism of Cyclopropa[c]quinolin-2-one Formation.

Detailed Experimental Protocol

This protocol is divided into two main stages: the pivotal cyclization reaction to form the imino ether intermediate, and the subsequent hydrolysis to the target quinolinone.

Materials and Reagents
  • Starting Material: trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylate derivative (1.0 eq)

  • Reagents:

    • Trimethylphosphine (PMe₃), 1.0 M solution in toluene (1.1 eq)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Toluene

    • Tetrahydrofuran (THF)

    • Deionized Water

  • Solvents for Work-up & Purification:

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes, Ethyl Acetate (for chromatography elution)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Schlenk line with Argon or Nitrogen manifold, or a glovebox)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard glassware for extraction (separatory funnel, beakers, etc.)

Step-by-Step Procedure

Experimental_Workflow Setup 1. Inert Atmosphere Setup (Flame-dry flask, backfill with Ar/N₂) Dissolve 2. Dissolve Azide Precursor in Anhydrous Toluene Setup->Dissolve AddPMe3 3. Add PMe₃ Solution (Dropwise at RT) Dissolve->AddPMe3 Monitor 4. Monitor Reaction (TLC, ~30 min) AddPMe3->Monitor Concentrate 5. Concentrate In Vacuo (Isolates crude Imino Ether) Monitor->Concentrate Hydrolyze 6. Hydrolysis (Dissolve in TFA/H₂O/THF) Concentrate->Hydrolyze Workup 7. Aqueous Workup (Neutralize, Extract, Dry) Hydrolyze->Workup Purify 8. Column Chromatography Workup->Purify Final 9. Characterize Product (NMR, MS, etc.) Purify->Final

Caption: High-level experimental workflow diagram.

PART A: Intramolecular Aza-Wittig Cyclization

  • Reaction Setup: Place a magnetic stir bar into a flame-dried, two-neck round-bottom flask. Seal the flask with septa and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).

    • Expertise Note: Anhydrous and anaerobic conditions are paramount. Phosphines and the phosphazene intermediate are sensitive to oxidation and hydrolysis, which would prevent the cyclization and lead to side products.

  • Reagent Addition: Dissolve the trans-2-(2-azidophenyl)-3-nitrocyclopropane-1,1-dicarboxylate precursor (1.0 eq) in anhydrous toluene (approx. 0.1 M concentration).

  • Using a syringe, slowly add the trimethylphosphine solution (1.1 eq, 1.0 M in toluene) dropwise to the stirred solution at room temperature. Vigorous bubbling (N₂ evolution) should be observed upon addition.

    • Expertise Note: The reaction is typically very fast. The 30-minute reaction time reported in the literature provides a sufficient window for completion.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction's progress by TLC, eluting with a 3:1 Hexanes:EtOAc mixture. The disappearance of the UV-active azide starting material and the appearance of a new, less polar spot for the imino ether indicates completion.

  • Isolation of Intermediate: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is the 2-alkoxy-cyclopropa[c]quinoline (imino ether), which can be taken directly to the next step.[6]

PART B: Acidic Hydrolysis

  • Hydrolysis Setup: To the flask containing the crude imino ether, add a solvent mixture of TFA/H₂O/THF. A typical ratio is 5:1:1.

    • Expertise Note: TFA is a strong, volatile acid that effectively catalyzes the hydrolysis. THF is used as a co-solvent to ensure the solubility of the organic intermediate in the aqueous acidic medium.

  • Reaction: Stir the solution vigorously at room temperature for approximately 3 hours.[5] Monitor the conversion of the imino ether to the more polar quinolinone product by TLC.

  • Aqueous Work-up: After completion, carefully neutralize the reaction mixture by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 20% EtOAc in hexanes and gradually increasing polarity) to isolate the pure cyclopropa[c]quinolin-2-one.

Representative Data

The following table summarizes typical results for this two-step sequence based on published data. Yields are generally high for both the cyclization and hydrolysis steps.

EntryPrecursor Substituents (R¹, R², R³)Cyclization TimeImino Ether (17) YieldHydrolysis TimeQuinolinone (18) Yield
1H, H, CH₃30 minHigh (not specified)3 hExcellent (not specified)
2H, H, C₂H₅30 minHigh (not specified)3 hExcellent (not specified)
3MeO, H, C₂H₅30 minHigh (not specified)3 hExcellent (not specified)
Data adapted from literature reports.[5][6] Yields described as "high" or "excellent" in the source publication.

Conclusion and Validation

The described protocol provides a reliable and high-yielding pathway to novel cyclopropa[c]quinolin-2-ones. The key to success lies in maintaining strict anhydrous conditions during the aza-Wittig reaction. The protocol's trustworthiness is established through clear monitoring checkpoints (TLC) and standard purification methodologies (chromatography). Final product validation should always be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity. This robust synthetic route opens the door for the exploration of this unique chemical scaffold in various drug discovery and development programs.

References

  • Díaz, J., Ródenas, D., Ballester, F. J., & Vidal, A. (2018). Unlocking the Synthetic Potential of Aziridine and Cyclopropane-Fused Quinolin-2-ones by Regioselective Fragmentation of its Three-membered Rings. ResearchGate. Available at: [Link]

  • Al-Trawneh, S. A., et al. (2018). Quinolones for applications in medicinal chemistry: Synthesis and structure. Targets in Heterocyclic Systems. Available at: [Link]

  • ResearchGate. (2018). Cyclopropa[c]quinolines 17 and cyclopropa[c]quinolin-2-ones 18. ResearchGate. Available at: [Link]

  • Elmaaty, A. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Sousa, J., et al. (2018). Quinolones for applications in medicinal chemistry: synthesis and structure. Italian Society of Chemistry. Available at: [Link]

Sources

Method

Reagents used in the preparation of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one

This guide details the preparation of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one , a specific scaffold distinct from the N-cyclopropyl core found in Ciprofloxacin. This 2-substituted quinolone is synthesized via th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the preparation of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one , a specific scaffold distinct from the N-cyclopropyl core found in Ciprofloxacin. This 2-substituted quinolone is synthesized via the Conrad-Limpach cyclization , a robust method for constructing the 4-quinolone core with regiospecificity at the 2-position.

[1]

Executive Summary

This protocol outlines the synthesis of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one (CAS: 1341362-65-9 analog). Unlike the standard Gould-Jacobs reaction used for 3-carboxyquinolones (e.g., fluoroquinolone antibiotics), this target requires the Conrad-Limpach approach. This method involves the condensation of 4-chloroaniline with a


-keto ester followed by high-temperature thermal cyclization.

Key Challenges:

  • Regioselectivity: Ensuring cyclization occurs to form the 4-one core rather than the 2-one isomer.

  • Thermal Management: The cyclization step requires temperatures >250°C, demanding high-boiling solvents like Diphenyl Ether.

Reagent & Materials List

The following reagents are critical for the two-step synthesis. Purity levels are recommended to minimize tar formation during the high-temperature step.

Table 1: Essential Reagents
ReagentCAS No.RolePurity Req.Notes
4-Chloroaniline 106-47-8Starting Material (Amine)>98%Toxic; handle in fume hood.
Ethyl 3-cyclopropyl-3-oxopropanoate 24922-02-9Starting Material (

-keto ester)
>95%Key building block for 2-cyclopropyl moiety .
p-Toluenesulfonic acid (p-TsOH) 104-15-4CatalystMonohydrateCatalyzes enamine formation.
Diphenyl Ether 101-84-8SolventSynthesis GradeBoiling point ~258°C; essential for cyclization.
Toluene 108-88-3SolventAnhydrousAzeotropic removal of water.
Petroleum Ether / Hexane 8032-32-4Work-up SolventACS GradeUsed to precipitate the final product.

Reaction Mechanism & Pathway

The synthesis proceeds through the formation of a


-amino acrylate intermediate (enamine), which then undergoes intramolecular Claisen-type condensation (Conrad-Limpach cyclization).

G SM1 4-Chloroaniline Inter Enamine Intermediate (Ethyl 3-((4-chlorophenyl)amino)- 3-cyclopropylacrylate) SM1->Inter Condensation (p-TsOH, Toluene, Reflux) SM2 Ethyl 3-cyclopropyl- 3-oxopropanoate SM2->Inter Condensation (p-TsOH, Toluene, Reflux) Final 6-Chloro-2-cyclopropyl- 1,4-dihydroquinolin-4-one Inter->Final Thermal Cyclization (250°C, Diphenyl Ether) Byprod Ethanol (Byproduct) Inter->Byprod

Figure 1: Synthetic pathway via Conrad-Limpach Cyclization.

Detailed Experimental Protocol

Phase 1: Enamine Formation (Condensation)

Objective: To couple the aniline and the


-keto ester while removing water to drive equilibrium.
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add 4-Chloroaniline (12.75 g, 100 mmol), Ethyl 3-cyclopropyl-3-oxopropanoate (17.0 g, 110 mmol, 1.1 eq), and p-TsOH (0.5 g) into the flask.

  • Solvent: Add 100 mL of Toluene .

  • Reaction: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Endpoint: Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove Toluene.

    • Checkpoint: The residue should be a viscous oil (the enamine). Small amounts of unreacted keto-ester are acceptable.

Phase 2: Thermal Cyclization (Conrad-Limpach)

Objective: To effect the ring closure. This step requires rapid heating to favor cyclization over polymerization.

  • Preparation: In a separate 500 mL 3-neck flask equipped with a thermometer and an air condenser (not water-cooled, to allow ethanol escape), heat 50 mL of Diphenyl Ether to 250°C (near reflux).

  • Addition: Dissolve the crude enamine oil from Phase 1 in a minimal amount of warm Diphenyl Ether (or add neat if fluid enough). Dropwise add this into the boiling Diphenyl Ether.

    • Critical Control: The temperature must remain above 240°C during addition. The rapid evolution of ethanol vapor will be observed.

  • Completion: After addition is complete, maintain heating for 15–30 minutes.

  • Isolation:

    • Allow the dark reaction mixture to cool to ~80°C.

    • Slowly add 100 mL of Petroleum Ether or Hexane while stirring. The product should precipitate as a solid.

    • Cool further to 0°C in an ice bath to maximize yield.

  • Purification:

    • Filter the solid by vacuum filtration.

    • Wash the filter cake copiously with Hexane/Acetone (to remove Diphenyl Ether).

    • Recrystallize from Ethanol or DMF/Ethanol if higher purity is required.

Quality Control & Validation

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected range 240–260°C (characteristic of quinolones).

  • 1H NMR (DMSO-d6): Look for the cyclopropyl protons (0.9–1.2 ppm multiplet) and the singlet at ~6.0 ppm (H-3 of the quinolone ring). The NH proton typically appears broad >11 ppm.

Safety & Handling (E-E-A-T)

  • Thermal Hazard: Diphenyl Ether at 250°C causes severe burns. Use a heating mantle with temperature control and a blast shield.

  • Toxicity: 4-Chloroaniline is a hemotoxin and potential carcinogen. Double-glove and weigh in a contained hood.

  • Waste: Segregate halogenated organic waste.

References

  • Ethyl 3-cyclopropyl-3-oxopropanoate Utility: Ningbo Inno Pharmchem Co.[1] "The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis." Accessed Oct 2025.[1] Link

  • Conrad-Limpach Methodology: Nguyen, T. H. N., et al. "Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives." Arkivoc, 2021, ix, 218-239.[2] Link

  • Quinolone Scaffold Synthesis: Organic Chemistry Portal.[3] "Synthesis of 4-quinolones." Link

Sources

Application

Reaction conditions for intramolecular condensation of quinolinone intermediates

An Application Guide to Reaction Conditions for the Intramolecular Condensation of Quinolinone Intermediates Introduction: The Central Role of Quinolinones and Intramolecular Cyclization Quinolinone and its derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Reaction Conditions for the Intramolecular Condensation of Quinolinone Intermediates

Introduction: The Central Role of Quinolinones and Intramolecular Cyclization

Quinolinone and its derivatives are privileged heterocyclic scaffolds frequently found in a vast array of pharmaceutically active compounds, including antibiotics, anticancer agents, and anti-HIV drugs.[1][2] Their biological significance has driven extensive research into developing efficient and versatile synthetic methodologies. Among the most powerful strategies for constructing the quinolinone core is the intramolecular condensation of suitably functionalized intermediates. This approach offers a direct and often regioselective pathway to this critical molecular framework.

This guide provides an in-depth analysis of the primary intramolecular condensation reactions used in quinolinone synthesis. It is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols but also the underlying mechanistic rationale to empower informed decision-making in the laboratory. We will explore the causality behind experimental choices, from catalyst selection to solvent effects, providing a framework for troubleshooting and optimization.

Strategic Overview: Major Pathways to Quinolinone Formation

The choice of an intramolecular condensation strategy is fundamentally dictated by the nature of the starting intermediate. The most prevalent and field-proven methods can be broadly categorized as acid-catalyzed, base-catalyzed, thermal, and electrophile-mediated cyclizations. Each pathway offers distinct advantages concerning substrate scope, functional group tolerance, and reaction scalability.

G cluster_input Starting Intermediate cluster_methods Intramolecular Condensation Method cluster_output Product Intermediate Quinolinone Precursor Acid Acid-Catalyzed (Friedel-Crafts, etc.) Intermediate->Acid e.g., Carboxylic Acids Base Base-Catalyzed (Camps, Dieckmann) Intermediate->Base e.g., N-(2-Acylaryl)amides Thermal Thermal (Gould-Jacobs) Intermediate->Thermal e.g., Anilinomethylenemalonates Electrophile Electrophile-Mediated (Iodine, etc.) Intermediate->Electrophile e.g., N-(2-Alkynyl)anilines Product Quinolinone Core Acid->Product Base->Product Thermal->Product Electrophile->Product

Caption: Selection of intramolecular condensation method based on the precursor.

Acid-Catalyzed Intramolecular Cyclization: The Friedel-Crafts Approach

Acid-catalyzed cyclization, particularly intramolecular Friedel-Crafts acylation, is a robust and widely used method for synthesizing quinolinones from precursors like 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acids.[3] This reaction involves the activation of a carboxylic acid or ester by a strong acid, followed by an electrophilic attack on an electron-rich aromatic ring to form the new carbocycle.

Mechanism and Rationale

The core principle involves the generation of a highly electrophilic acylium ion (or a related activated species) from a carboxylic acid precursor. This electrophile is then attacked by an intramolecular aromatic ring, leading to cyclization. Subsequent deprotonation re-aromatizes the system, yielding the quinolinone product.[1]

G cluster_mech Friedel-Crafts Acylation Mechanism Start Carboxylic Acid Precursor Activated Activated Intermediate (e.g., Acylium Ion) Start->Activated + Strong Acid (e.g., PPA) Cyclized Cyclized Cationic Intermediate (Sigma Complex) Activated->Cyclized Intramolecular Electrophilic Attack Product Quinolinone Product Cyclized->Product Deprotonation & Aromatization

Caption: Simplified mechanism of acid-catalyzed Friedel-Crafts cyclization.

Key Reaction Parameters
ParameterRecommended Conditions & Rationale
Catalysts Polyphosphoric Acid (PPA): A classic, effective, and inexpensive reagent that serves as both catalyst and solvent. It is highly viscous, which can complicate stirring and workup.[3][4] Eaton's Reagent (7.7% w/w P₂O₅ in CH₃SO₃H): Offers higher reactivity, often allowing for milder reaction conditions (e.g., lower temperatures) and improved yields compared to PPA.[3] Its lower viscosity simplifies handling. Trifluoromethanesulfonic Acid (TfOH): A very strong Brønsted acid used for less reactive substrates, though its cost can be a factor.[4][5]
Temperature Typically ranges from 35°C to 120°C. The choice depends on substrate reactivity and the acid used. Eaton's reagent often allows for reactions at the lower end of this range (e.g., 35°C), minimizing side reactions.[3]
Solvents Often, the acid catalyst (PPA, Eaton's reagent) serves as the solvent.[3][4] For other acids, non-reactive, high-boiling solvents may be used, but are less common for this specific transformation.
Substrate Scope The aromatic ring undergoing attack must be sufficiently electron-rich. Electron-withdrawing groups on this ring will deactivate it and hinder or prevent cyclization. The method is broadly applicable to various quinoline carboxylic acids.[3]
Protocol: Synthesis of Fused Quinolinone via Eaton's Reagent

This protocol is adapted from methodologies describing the efficient cyclization of quinoline-3-carboxylic acid derivatives.[3]

Materials:

  • 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid (1.0 eq)

  • Eaton's Reagent (2.5 - 5.0 eq)

  • Round-bottom flask with a magnetic stirrer

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Place the quinoline-3-carboxylic acid derivative in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Carefully add Eaton's reagent (2.5 equivalents) to the flask. It is often beneficial to perform this addition at room temperature with efficient stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 35°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice or into an ice-water bath with vigorous stirring. This will hydrolyze the excess reagent.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of NaHCO₃ until effervescence ceases. Ensure the final pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure fused quinolinone.

Base-Catalyzed Intramolecular Cyclization: The Camps Reaction

The Camps cyclization is a classic base-catalyzed intramolecular condensation of an N-(2-acylaryl)amide to form either a quinolin-2-one or a quinolin-4-one.[6] The regiochemical outcome is highly dependent on the substrate structure and the reaction conditions, particularly the base employed.[6]

Mechanism and Rationale

The reaction proceeds via an intramolecular aldol condensation mechanism.[6][7] A strong base deprotonates a carbon alpha to one of the carbonyl groups, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the other carbonyl group (typically the amide carbonyl). The resulting tetrahedral intermediate subsequently eliminates a hydroxyl group to form the quinolinone ring.[6]

Controlling Regioselectivity:

  • Formation of Quinolin-4-one: When a strong base like sodium hydroxide (NaOH) is used, deprotonation typically occurs at the α-position of the ketone. The resulting enolate attacks the amide carbonyl to yield the quinolin-4-one.[6]

  • Formation of Quinolin-2-one: Weaker bases can favor deprotonation at the α-position of the amide N-acyl group, leading to the formation of a quinolin-2-one.

G cluster_mech Camps Cyclization Mechanism (Quinolin-4-one formation) Start N-(2-Acylaryl)amide Enolate Enolate Intermediate Start->Enolate + Strong Base (OH⁻) (Deprotonation) Alcohol Tetrahedral Intermediate (Alcohol) Enolate->Alcohol Intramolecular Aldol Addition Product Quinolin-4-one Alcohol->Product β-elimination (Dehydration)

Caption: Mechanism of the base-catalyzed Camps cyclization.

Protocol: Base-Catalyzed Synthesis of a Quinolin-4-one

This is a generalized protocol based on the principles of the Camps cyclization.[6]

Materials:

  • N-(2-acylaryl)amide (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium Hydroxide (KOH) (2-4 eq)

  • Ethanol or Water as solvent

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • Dissolution: Dissolve the N-(2-acylaryl)amide substrate in a suitable solvent (e.g., aqueous ethanol) in a round-bottom flask.

  • Base Addition: Add the strong base (e.g., NaOH pellets or a concentrated aqueous solution) to the flask.

  • Heating: Heat the mixture to reflux and maintain the temperature for the required time (typically several hours), monitoring by TLC.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by adding concentrated HCl dropwise until the product precipitates. The pH should be adjusted to ~7.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure quinolin-4-one.

Thermal Intramolecular Cyclization: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful thermal cyclization method for producing the quinolin-4-one backbone.[6] It typically involves the heating of an aniline derivative condensed with an alkoxymethylenemalonate ester. The resulting intermediate is then cyclized at very high temperatures.[6]

Rationale and Key Parameters

The cyclization step of the Gould-Jacobs reaction requires drastic conditions, often involving heating the substrate to temperatures exceeding 250°C.[6] This high thermal energy is necessary to drive the electrocyclization reaction. The major drawbacks of this method are the potential for product decomposition and the formation of undesirable side reactions due to the harsh conditions.[6] The reaction is often carried out in a high-boiling solvent like diphenyl ether or mineral oil to achieve and maintain the required temperature. Subsequent hydrolysis and decarboxylation steps are usually required to obtain the final quinolin-4-one.[6]

Electrophile-Mediated Intramolecular Cyclization

A milder, modern alternative to classical methods involves the use of electrophiles, such as molecular iodine (I₂), to induce cyclization. This is particularly effective for intermediates like N-(2-alkynyl)anilines.[8]

Mechanism and Rationale

The reaction is initiated by the coordination of the electrophile (e.g., I⁺ from I₂) to the alkyne, forming a reactive iodonium intermediate. This activates the triple bond towards intramolecular nucleophilic attack by the aniline aromatic ring. The resulting dihydroquinoline intermediate is then oxidized in situ to the fully aromatic quinoline product.[8] This method offers the advantage of very mild reaction conditions (often room temperature) and tolerance of a wide range of functional groups.[8]

Key Reaction Parameters
ParameterRecommended Conditions & Rationale
Electrophile Molecular Iodine (I₂): A mild, inexpensive, and readily available electrophile.[8][9] Iodine Monochloride (ICl): A stronger electrophile that can be used for less reactive substrates.[8]
Base Sodium Bicarbonate (NaHCO₃): A mild base used to neutralize the HI generated during the reaction, preventing side reactions.[8] Potassium Carbonate (K₂CO₃): Another suitable base for this transformation.[9]
Solvent Acetonitrile (CH₃CN): A common polar aprotic solvent for these reactions.[8] Chloroform (CHCl₃): Also shown to be an effective solvent.[9]
Temperature Typically room temperature, highlighting the mildness of this protocol.[8]

Comparative Summary of Methods

MethodCatalyst/ConditionTemperatureAdvantagesDisadvantages
Friedel-Crafts Strong Acids (PPA, Eaton's Reagent)[3][4]35 - 120 °CHigh yields, good for fused systems, reliable.Requires strong acids, sensitive to electron-withdrawing groups.
Camps Cyclization Strong Bases (NaOH, KOH)[6]RefluxClassic method, readily available reagents.Regioselectivity can be an issue, may require harsh basic conditions.
Gould-Jacobs Thermal (Heat)[6]> 250 °CAccess to a wide range of quinolones.Very harsh conditions, potential for decomposition and low yields.[6]
Electrophile-Mediated Iodine (I₂, ICl)[8][9]Room Temp.Very mild conditions, excellent functional group tolerance.Requires specific alkyne or alkene precursors.

Conclusion

The intramolecular condensation of quinolinone intermediates is a cornerstone of N-heterocyclic chemistry. The selection of an appropriate synthetic strategy—be it a classic high-temperature thermal cyclization, a robust acid-catalyzed Friedel-Crafts reaction, a base-mediated aldol condensation, or a mild modern electrophilic cyclization—is critical for success. By understanding the mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively navigate the synthesis of diverse quinolinone scaffolds for applications in drug discovery and materials science.

References

  • Butkiewicz, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Anonymous. (2025). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Source Not Available.
  • Abd El-Aal, H. A. K., & Khalaf, A. A. (2019). FRIEDEL–CRAFTS CHEMISTRY 56*. UNPRECEDENTED CONSTRUCTION OF FUNCTIONALIZED POLYCYCLIC QUINOLINES via FRIEDEL–CRAFTS CYCLIACYLATION AND BECKMANN REARRANGEMENT. Source Not Available.
  • Anonymous. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
  • Anonymous. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • Sato, T., et al. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. PMC.
  • Ohno, H., et al. (2004). Intramolecular catalytic Friedel-Crafts reactions with allenyl cations for the synthesis of quinolines and their analogues. PubMed.
  • Anonymous. (n.d.). Synthesis of 2-quinolinones by Pd-catalyzed C–S activation/aryne... ResearchGate.
  • Gao, Z., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Source Not Available.
  • Barluenga, J., et al. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. ACS Publications.
  • Anonymous. (2025). Efficient synthesis of perfluoroalkylated quinolines via a metal-free cascade Michael addition/intramolecular rearrangement cyclization process. ResearchGate.
  • Batchu, H., et al. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal.
  • Anonymous. (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. ResearchGate.
  • Anonymous. (n.d.). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. PMC.
  • Anonymous. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Anonymous. (2019). Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. ConnectSci.
  • Anonymous. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. bac-lac.gc.ca.
  • Anonymous. (n.d.). Access to quinolinones via DMAP-catalysed cascade reaction of 2-substituted benzoic acids with organic azides. Royal Society of Chemistry.
  • Anonymous. (n.d.). The Friedl??nder Synthesis of Quinolines. ResearchGate.
  • Anonymous. (2025). Concerning the mechanism of the Friedl??nder quinoline synthesis. ResearchGate.
  • Anonymous. (n.d.). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Source Not Available.
  • Anonymous. (n.d.). Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate.
  • Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. R Discovery.
  • Anonymous. (2016). The Complete Mechanism of an Aldol Condensation. ACS Publications.
  • Anonymous. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Source Not Available.
  • Shen, Y., et al. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Source Not Available.
  • Sharma, A., & Kumar, B. (n.d.). An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences.
  • Anonymous. (n.d.). Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. ResearchGate.
  • Anonymous. (n.d.). . Source Not Available. Available at:

  • Anonymous. (n.d.). Intramolecular Aldol Reactions. Chemistry Steps.
  • Cera, G., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. MDPI.
  • Anonymous. (n.d.). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. PMC.
  • Anonymous. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one

Introduction Welcome to the technical support guide for the synthesis of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one. This key intermediate is crucial in the development of numerous pharmaceutical agents, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one. This key intermediate is crucial in the development of numerous pharmaceutical agents, particularly in the acclaimed fluoroquinolone class of antibiotics. Its efficient synthesis is paramount for downstream applications and drug discovery pipelines.

This guide is structured to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during its synthesis. The predominant synthetic route is a variation of the Gould-Jacobs reaction, which, while robust, has critical parameters that must be precisely controlled to maximize yield and purity. Here, we address specific issues in a question-and-answer format, grounded in established chemical principles and supported by literature.

General Reaction Scheme

The synthesis is typically a two-stage process involving an initial condensation followed by a high-temperature thermal cyclization.

Reaction_Scheme cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization 4-Chloroaniline 4-Chloroaniline Intermediate Enamine Intermediate 4-Chloroaniline->Intermediate + Malonate_Ester Diethyl 2-(cyclopropanecarbonyl)malonate Malonate_Ester->Intermediate Intermediate_2 Enamine Intermediate Final_Product 6-Chloro-2-cyclopropyl- 1,4-dihydroquinolin-4-one Intermediate_2->Final_Product Heat (~250°C) High-boiling solvent

Caption: Overall two-stage synthesis pathway.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Stage 1: Condensation of 4-Chloroaniline and Malonate Ester

Question 1: My condensation reaction is sluggish or incomplete, resulting in a low yield of the enamine intermediate. What are the likely causes and solutions?

Answer: An incomplete condensation reaction is a common bottleneck. The root cause often lies in reactant quality, stoichiometry, or suboptimal reaction conditions.

  • Causality & Explanation: This reaction is a nucleophilic addition-elimination where the aniline nitrogen attacks the malonate derivative. The reaction is typically reversible and requires the removal of a byproduct (like ethanol or water) to drive it to completion. The presence of electron-withdrawing groups (like chlorine) on the aniline can decrease its nucleophilicity, making the reaction more challenging than with electron-rich anilines.[1]

  • Troubleshooting Steps:

    • Verify Reactant Purity: Ensure both 4-chloroaniline and the cyclopropyl-malonate ester are pure. Aniline derivatives are susceptible to oxidation (often indicated by dark coloration). If necessary, purify the aniline by recrystallization or distillation.

    • Acid Catalysis: The addition of a catalytic amount of a weak acid (e.g., a few drops of acetic acid) or a Lewis acid can protonate the carbonyl group of the malonate, making it more electrophilic and accelerating the initial attack by the aniline.

    • Water Removal: If the reaction generates water, using a Dean-Stark apparatus with a suitable solvent (like toluene) is highly effective at driving the equilibrium towards the product. For reactions eliminating ethanol, performing the reaction under a slight vacuum can help remove the volatile byproduct.[2]

    • Temperature Control: While heat is required, excessive temperatures can lead to side reactions. A moderate temperature, typically between 80-130°C, is usually optimal for this step.[2][3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Question 2: How do I effectively monitor the progress of the condensation reaction?

Answer: Thin Layer Chromatography (TLC) is the most straightforward and cost-effective method for monitoring this stage.

  • Protocol:

    • Prepare a TLC plate: Use a silica gel plate.

    • Spotting: Spot the plate with three lanes: your starting aniline, the starting malonate ester, and a co-spot of both. As the reaction proceeds, take aliquots and spot them in a new lane.

    • Eluent System: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

    • Visualization: Visualize the spots under a UV lamp (254 nm). The formation of a new spot (the enamine intermediate) with an Rf value typically between that of the two starting materials, and the corresponding disappearance of the starting material spots, indicates reaction progress.

Stage 2: Thermal Cyclization

Question 1: The yield of my final product is very low after the cyclization step, and I observe significant charring or a dark, tarry residue. How can I prevent this?

Answer: This is the most critical and challenging step of the synthesis. Low yields and decomposition are almost always due to improper temperature control and/or an unsuitable reaction medium. The intramolecular cyclization requires very high temperatures, often around 250°C, to overcome the activation energy barrier.[1][2][4]

  • Causality & Explanation: The reaction is a pericyclic ring closure. At these elevated temperatures, organic molecules are prone to decomposition and polymerization if the heat is not distributed evenly or if the reaction is held at the peak temperature for too long.[1][4]

  • Solutions & Optimization:

    • Choice of Solvent (Critical): The solvent is not just a medium but a heat transfer agent. Using a high-boiling, inert solvent is essential.

      • Recommended Solvents: Diphenyl ether (b.p. 259°C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257°C) are the industry standards for this reaction.[1][5] They provide excellent heat transfer and a stable temperature bath at the required reflux temperature. Mineral oil is a less expensive but often less effective alternative.[1]

      • Impact: Using an appropriate high-boiling solvent can dramatically increase yields, in some cases up to 95%.[1][4]

    • Precise Temperature Control: Use a high-temperature thermometer and a heating mantle with a temperature controller. Ensure the reaction mixture reaches a vigorous but controlled reflux. The temperature of the reaction mixture, not the heating mantle setting, is the critical parameter.

    • Reaction Time: The cyclization is often rapid once the target temperature is reached. Typical times range from 30 to 60 minutes.[2] Prolonged heating can lead to decomposition. Monitor by TLC if feasible, or run small-scale time-course experiments to find the optimal duration.

    • Inert Atmosphere: While not always mandatory, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that contribute to charring.

Troubleshooting_Cyclization Start Low Yield / Decomposition in Cyclization Q1 What solvent was used? Start->Q1 Solvent_Correct High-boiling inert solvent (e.g., Diphenyl Ether, Dowtherm A) Q1->Solvent_Correct Correct Solvent_Incorrect Low-boiling or reactive solvent Q1->Solvent_Incorrect Incorrect Q2 How was temperature controlled and monitored? Solvent_Correct->Q2 Action1 Switch to Diphenyl Ether or Dowtherm A. Ensure solvent volume is sufficient for good heat transfer. Solvent_Incorrect->Action1 Temp_Correct Direct monitoring of mixture temperature (~250°C) with controlled reflux. Q2->Temp_Correct Correct Temp_Incorrect Relying on mantle setting; overheating or insufficient heat. Q2->Temp_Incorrect Incorrect Action2 Use high-temp thermometer in reaction. Maintain vigorous, stable reflux. Optimize heating duration (30-60 min). Temp_Incorrect->Action2

Caption: Troubleshooting workflow for the thermal cyclization stage.

Question 2: My final product is difficult to purify. What is an effective work-up and recrystallization procedure?

Answer: Effective purification hinges on exploiting the product's properties, particularly its low solubility in common organic solvents after precipitation.

  • Work-up Protocol:

    • Cooling & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The quinolone product is typically a solid that will precipitate from the high-boiling solvent.[2]

    • Dilution: To ensure complete precipitation and to facilitate filtration, add a non-polar solvent like hexane, cyclohexane, or diethyl ether to the cooled mixture.[1][2] This will further decrease the solubility of your polar product while keeping the high-boiling solvent in solution.

    • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with the same non-polar solvent (hexane or diethyl ether) to remove residual diphenyl ether or Dowtherm A. This washing step is critical for obtaining a clean crude product.

  • Recrystallization:

    • Solvent Selection: The crude product is often poorly soluble in many common solvents. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are frequently used for recrystallization.[1] Acetic acid can also be an effective solvent.

    • Procedure: Dissolve the crude solid in a minimum amount of hot DMF. If the solution is colored, you can treat it with a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove residual DMF, and dry thoroughly under vacuum.

Data Summary

The choice of reaction conditions, particularly the cyclization solvent and temperature, has a profound impact on the final yield. Modern techniques have also been explored to improve efficiency.

MethodKey ReagentsConditionsReported YieldReference
Classical Thermal 4-Chloroaniline, Malonate EsterCyclization: Diphenyl ether or Dowtherm A, ~250°C, 30-60 minOften >80-95%[1],[5],[4]
Microwave-Assisted Aniline, DEEM*Cyclization: Microwave irradiation, 250-300°C, 5-20 minUp to 47% (model system)[2]
Solvent-Free Schiff Base IntermediateCyclization: Heating neat, 200-250°CModerate (<30%)[6]

*DEEM: Diethyl ethoxymethylenemalonate, a common alternative to a pre-formed cyclopropyl malonate ester in related syntheses.

Detailed Experimental Protocol (Classical Method)

This protocol represents a standard and reliable method for the synthesis.

Stage 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1.0 eq) and diethyl 2-(cyclopropanecarbonyl)malonate (1.05 eq).

  • Add a catalytic amount of acetic acid (approx. 0.05 eq).

  • Heat the mixture to 110-120°C with stirring for 2-4 hours. Monitor the reaction by TLC until the 4-chloroaniline spot has been consumed.

  • Cool the reaction mixture. The resulting crude intermediate can often be used directly in the next step without further purification. If purification is desired, it can be attempted by recrystallization from an ethanol/water mixture.

Stage 2: Thermal Cyclization and Work-up

  • In a separate, larger round-bottom flask equipped with a high-temperature thermometer and a reflux condenser, heat a volume of diphenyl ether sufficient to create a stirrable slurry (approx. 5-10 mL per gram of intermediate) to 250-255°C.

  • Add the crude enamine intermediate from Stage 1 to the hot diphenyl ether in portions, ensuring the temperature does not drop significantly.

  • Maintain a vigorous reflux at ~250°C for 45 minutes. The product will begin to precipitate out of the hot solution.

  • Remove the heat source and allow the mixture to cool to room temperature (< 50°C).

  • Add 3-5 volumes of hexane to the flask and stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake extensively with hexane to remove all traces of diphenyl ether.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from hot DMF to yield pure 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one.

References

  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Technical Support.
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Makarov, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Singh, R., & Singh, P. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Lutz, R. E., et al. (1974). Synthesis of Some 4-Quinolones and Related Structures for Evaluation as Potential Antimalarial Agents. Defense Technical Information Center. [Link]

  • Singh, J., & Singh, J. (n.d.). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism. YouTube. [Link]

  • El-Sayed, N. N. E., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Makarov, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature and Pressure for Quinolinone Formation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. The following troubleshooting guides and FAQs address specific challenges related to temperature and pressure, explaining the causality behind experimental choices to enhance the success of your syntheses.

Frequently Asked Questions (FAQs): General Principles

This section addresses high-level questions regarding the fundamental roles of temperature and pressure in the formation of quinolinone scaffolds.

Q1: Why is temperature such a critical parameter in classical quinolinone syntheses like the Conrad-Limpach or Gould-Jacobs reactions?

Temperature is arguably the most critical factor in many classical quinolinone syntheses because the rate-determining step is often a high-energy thermal cyclization.[1] In both the Conrad-Limpach and Gould-Jacobs syntheses, an intermediate must undergo an intramolecular electrocyclic ring closure to form the quinolinone core.[2][3] This step requires significant thermal energy (often >250 °C) to overcome a large activation barrier, primarily because it involves the temporary disruption of the aniline ring's aromaticity.[3][4][5]

  • Insufficient Temperature: Failure to reach the required temperature is a primary cause of low or no product yield. The reaction will stall at the acyclic intermediate stage.[1]

  • Excessive Temperature: While high heat is necessary, excessive temperatures can lead to the decomposition of starting materials or the desired product, resulting in the formation of tar-like substances and a lower isolated yield.[3][5]

  • Kinetic vs. Thermodynamic Control: In the Conrad-Limpach-Knorr synthesis, temperature dictates the regiochemical outcome. Lower temperatures favor the kinetically controlled formation of 4-quinolones, while higher temperatures promote the thermodynamically more stable 2-quinolone isomer.[1][2][6]

Q2: What is the role of pressure in these reactions, especially in modern synthetic methods?

In traditional, open-vessel thermal cyclizations, the reaction is conducted at atmospheric pressure, and the primary concern is reaching a high temperature using a high-boiling solvent.[3][4] However, pressure becomes a crucial, controllable parameter with the advent of sealed-vessel microwave synthesis.[7][8]

In a dedicated microwave reactor, the reaction is performed in a sealed vessel capable of withstanding high pressures. This allows a solvent to be heated far beyond its atmospheric boiling point. The elevated pressure directly enables the use of higher reaction temperatures with lower-boiling, more common solvents, dramatically accelerating reaction rates. For example, a reaction that might take hours under conventional reflux can often be completed in minutes in a microwave reactor.[7][9][10]

Q3: What are the main advantages of using microwave irradiation over conventional heating for quinolinone synthesis?

Microwave-assisted synthesis offers several significant advantages over conventional oil-bath heating, primarily due to its unique heating mechanism.[7][9]

  • Rapid and Efficient Heating: Microwaves directly heat the reaction mixture (specifically, polar molecules), leading to a rapid and uniform temperature increase throughout the bulk of the solution. This avoids the slow process of thermal conduction from an external heat source.

  • Significantly Reduced Reaction Times: The efficient energy transfer leads to a dramatic acceleration of reaction rates, reducing synthesis times from many hours to mere minutes.[7][10]

  • Higher Yields and Purity: The rapid heating and shorter reaction times often minimize the formation of side products that can occur during prolonged exposure to high temperatures, leading to cleaner reactions and higher isolated yields.[7]

  • Enhanced Reproducibility: Modern scientific microwave reactors provide precise control over temperature and pressure, leading to greater reproducibility compared to domestic microwave ovens, which are not recommended due to safety risks and lack of control.[7]

Q4: How do I choose the right solvent for high-temperature thermal cyclization reactions?

The choice of solvent is critical for the success of high-temperature reactions like the Conrad-Limpach synthesis. Early attempts to perform the cyclization neat (without solvent) resulted in very poor yields (<30%).[2][3] The use of a high-boiling, inert solvent was found to dramatically increase yields, often to over 90%.[1][2][3]

The ideal solvent should:

  • Have a high boiling point: It must remain in the liquid phase at the required cyclization temperature (typically ~250 °C or higher).[1][4]

  • Be chemically inert: It should not react with the starting materials, intermediates, or products.

  • Effectively dissolve the reactants: Good solubility ensures a homogeneous reaction mixture.

Troubleshooting Guides for Specific Syntheses

This section provides targeted advice for common issues encountered during specific named reactions for quinolinone synthesis.

Conrad-Limpach & Gould-Jacobs Synthesis

Problem: Very low or no yield of the desired 4-quinolone product; the reaction seems to stall.

Potential Cause Scientific Explanation & Solution
Insufficient Temperature The thermal cyclization is the rate-determining step and has a high activation energy. Solution: Ensure your heating apparatus can reliably reach and maintain temperatures of at least 250 °C. Use a high-boiling solvent to facilitate efficient heat transfer and maintain a liquid phase. Yields generally increase with the solvent's boiling point up to an optimal temperature.[1][4]
Improper Solvent Using a low-boiling solvent will prevent the reaction from reaching the necessary temperature for cyclization. Running the reaction neat is also inefficient. Solution: Employ a high-boiling, inert solvent. Using an appropriate solvent like mineral oil or diphenyl ether can increase yields from <30% to up to 95%.[1][2]

Table 1: Recommended High-Temperature Solvents for Thermal Cyclizations

Solvent Boiling Point (°C) Notes
Mineral Oil >300 Inexpensive and commonly used, but can be difficult to remove.[1][2]
Diphenyl Ether 259 Excellent solvent, provides high yields.[1][3]
Dowtherm A 257 A eutectic mixture of diphenyl ether and biphenyl; highly effective.[3][4]
1,2,4-Trichlorobenzene 213 A less common but effective alternative.[1][4]

| 2-Nitrotoluene | 222 | Another effective alternative to traditional solvents.[1][4] |

Knorr Quinoline Synthesis

Problem: My reaction produced the wrong isomer (a 4-hydroxyquinoline instead of the desired 2-hydroxyquinoline).

Potential Cause Scientific Explanation & Solution
Incorrect Reaction Temperature (Kinetic Control) The reaction between an aniline and a β-ketoester can proceed via two pathways. At lower temperatures (e.g., room temperature), the aniline nitrogen preferentially attacks the keto group, leading to a β-aminoacrylate (enamine) intermediate. This is the kinetic pathway, and its subsequent cyclization yields a 4-hydroxyquinoline (the Conrad-Limpach product).[2][6]
Thermodynamic Control Not Achieved To obtain the 2-hydroxyquinoline, the reaction must be forced down the thermodynamic pathway. Solution: Heat the aniline and β-ketoester at a higher temperature (typically 110-140 °C).[2][11] This favors the attack of the aniline on the less reactive ester group, forming a β-ketoanilide intermediate. This thermodynamically more stable intermediate is then cyclized, usually with a strong acid like H₂SO₄, to yield the desired 2-hydroxyquinoline.[2][11][12]
Friedländer Annulation

Problem: My reaction is messy and produces significant side products, complicating purification and lowering the yield.

Potential Cause Scientific Explanation & Solution
Base-Catalyzed Self-Condensation When using a base catalyst, the ketone starting material (the one with the α-methylene group) can undergo self-aldol condensation.[11][13][14] This competes directly with the desired condensation with the 2-aminoaryl ketone, reducing the yield.
Solution Strategies 1. Slow Addition: Slowly add the ketone to the reaction mixture containing the 2-aminoaryl ketone and the base. This keeps the instantaneous concentration of the ketone low, disfavoring the second-order self-condensation reaction.[14] 2. Switch Catalyst: Change from a base to an acid catalyst (e.g., p-TsOH, H₂SO₄, or a Lewis acid).[13][14] This eliminates the possibility of base-catalyzed aldol side reactions.
Microwave-Assisted Synthesis

Problem: My microwave reaction stalls before completion or results in a low yield.

Potential Cause Scientific Explanation & Solution
Inefficient Microwave Absorption For a reaction mixture to heat effectively, it must contain polar molecules that can couple with the microwave irradiation. If your reactants and solvent are largely non-polar, heating will be inefficient. Solution: Add a small amount of a polar, high-dielectric solvent like DMF or ethanol to act as a "heating element" and improve energy absorption.[7]
Incorrect Parameter Control It is a common mistake to control the reaction by setting the microwave power (e.g., 100W). Power output can be inconsistent and does not guarantee a specific reaction temperature. Solution: Always control the reaction by setting a target temperature . Modern reactors use IR or fiber-optic probes to monitor and maintain the desired temperature precisely, which is the more critical parameter for success and reproducibility.[7]
Catalyst Deactivation The catalyst may not be stable under the high-temperature, rapid-heating conditions of microwave synthesis. Solution: Ensure you are using a robust catalyst known to be stable under microwave conditions. If deactivation is suspected, consider adding fresh catalyst partway through the reaction.[7]

Visualizations and Data

Diagrams of Key Workflows and Mechanisms

G cluster_start cluster_params Reaction Parameters cluster_materials Reagents & Materials cluster_analysis start Low Yield Observed temp Check Temperature (Is it optimal for the specific reaction?) start->temp Troubleshoot pressure Check Pressure (For MW, is it sufficient to reach temp?) temp->pressure time Check Reaction Time (Monitor by TLC/LC-MS) pressure->time purity Check Purity of Starting Materials time->purity catalyst Check Catalyst Activity (Is it fresh? Correct loading?) purity->catalyst solvent Check Solvent (Is it appropriate? Dry?) catalyst->solvent analysis Analyze Byproducts (Identify side reactions) solvent->analysis optimize Optimize Conditions analysis->optimize

G cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway reactants Aniline + β-Ketoester low_temp Low Temp (~25°C) Attack at Keto Group reactants->low_temp high_temp High Temp (110-140°C) Attack at Ester Group reactants->high_temp enamine β-Aminoacrylate (Enamine Intermediate) low_temp->enamine Fast, Reversible kinetic_product 4-Hydroxyquinoline (Conrad-Limpach Product) enamine->kinetic_product Cyclization anilide β-Ketoanilide (Amide Intermediate) high_temp->anilide Slow, Irreversible thermo_product 2-Hydroxyquinoline (Knorr Product) anilide->thermo_product Acid-catalyzed Cyclization

G start Microwave Reaction Stalls or Low Yield check_temp Is the Temperature Correct? (Control Temp, not Power) start->check_temp check_abs Is Microwave Absorption Efficient? start->check_abs check_cat Is the Catalyst Active? start->check_cat sol_temp Solution: Set target temperature. Use IR/fiber optic probe for accuracy. check_temp->sol_temp sol_abs Solution: Add a polar co-solvent (e.g., DMF, EtOH) to improve heating. check_abs->sol_abs sol_cat Solution: Use a robust catalyst known to be stable under MW conditions. check_cat->sol_cat

Data Tables

Table 2: Comparison of Conventional vs. Microwave Heating for Quinolinone Synthesis

Synthesis Type Reactants Method Time Yield (%) Reference
Skraup Synthesis 2,6-diaminotoluene, glycerol Conventional 4 h 45 [11]
Microwave 30 min 45 [11]
Friedländer Annulation 2-aminobenzophenone, ketones Conventional 5-6 h 78-84 [11]
Microwave 20-30 min 90-95 [11]
Gould-Jacobs Reaction Aniline, diethyl ethoxymethylenemalonate Conventional Several hours Low [15]
Microwave (250 °C) 10 min 31 [15]

| | | Microwave (300 °C) | 5 min | 47 |[15] |

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline[1]
  • Condensation: In a round-bottom flask, react the aniline (1 equivalent) with a β-ketoester (1 equivalent). A trace amount of an acid catalyst (e.g., HCl or H₂SO₄) can be added. This step is typically performed at a moderate temperature (below 100°C) to favor the formation of the β-arylaminoacrylate intermediate.

  • Cyclization: Add the crude intermediate from step 1 to a high-boiling inert solvent, such as mineral oil or diphenyl ether, in a separate flask equipped with a reflux condenser and a thermometer.

  • Heating: Heat the mixture to approximately 250°C. The thermal cyclization will occur at this temperature. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often precipitates. Add a non-polar solvent like diethyl ether or hexanes to further precipitate the product and dilute the high-boiling solvent.

  • Purification: Collect the solid product by filtration. Wash the solid with a non-polar solvent to remove the residual high-boiling solvent. Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 4-hydroxyquinoline.

Protocol 2: Knorr Synthesis of a 2-Hydroxyquinoline[11][16]
  • Formation of β-ketoanilide: In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140 °C for 1-2 hours. This favors the formation of the thermodynamic anilide intermediate.

  • Cyclization: Allow the mixture to cool slightly. Carefully and slowly add the crude β-ketoanilide to an excess of a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Heating: Heat the acidic mixture to 80-100 °C and stir vigorously until the reaction is complete (monitor by TLC, typically 1-2 hours).

  • Workup: Carefully pour the hot reaction mixture over a large amount of crushed ice. This will quench the reaction and precipitate the product.

  • Isolation: Collect the precipitated 2-hydroxyquinoline by filtration.

  • Purification: Wash the solid thoroughly with cold water to remove any residual acid. Recrystallize from a suitable solvent like ethanol to obtain the pure product.

Protocol 3: Microwave-Assisted Friedländer Annulation[14]
  • Reaction Setup: In a dedicated microwave reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.1 mmol), and a suitable catalyst (e.g., p-TsOH, 10 mol%) in a microwave-compatible solvent (e.g., ethanol or DMF, 3-5 mL).

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120 °C) for the specified time (typically 5-15 minutes). It is crucial to monitor the internal temperature, not the power output.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Add water (20 mL) to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • BenchChem. (2025).
  • Wikipedia. (2023). Conrad–Limpach synthesis.
  • Pachuta, P., et al. (2022).
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC.
  • Conrad-Limpach Synthesis. SynArchive.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis. BenchChem Technical Support.
  • US4617395A - Preparation of quinolines.
  • Kumar, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • BenchChem. (2025). Technical Support Center: Optimizing Quinolinone Synthesis. BenchChem Technical Support.
  • Al-Suwaidan, I. A., et al. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis. BenchChem Technical Support.
  • Optimization of temperature on the synthesis of quinazolinones.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • Pachuta, P., et al. (2022).
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
  • Wikipedia. (2024). Quinoline.
  • de la Torre, E., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Opris, D., et al. (2007).
  • Al-dujaili, L. H., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • Li, A.-H., et al. (2010).
  • (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones.
  • Chimov, P., et al. (2021).
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
  • Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Removal of p-Chloroaniline (PCA)

[1] Topic: Impurity Control & Purification Strategies for p-Chloroaniline Ticket ID: PCA-REM-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Impurity Control & Purification Strategies for p-Chloroaniline Ticket ID: PCA-REM-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Chemical Profile

User Query: Why is p-chloroaniline (PCA) persisting in my final product despite standard workups?

Root Cause Analysis: Removal of p-chloroaniline (PCA) is often deceptively difficult due to its moderate lipophilicity (LogP ~1.[1][2]8) and weak basicity (pKa ~3.9–4.1).[2] In many organic syntheses, particularly those involving chlorhexidine or pesticide intermediates, PCA behaves as a "sticky" impurity that co-crystallizes with products or resists extraction if the aqueous phase pH is not strictly controlled.[2]

Regulatory Context (ICH M7): PCA is a known genotoxic impurity (GTI) and a Class 2 carcinogen.[2] Under ICH M7 guidelines, it requires control to very low levels (often <1.5 µ g/day intake for lifetime exposure, or specific ppm limits based on dose).[2]

Chemical Profile Table
PropertyValueImplication for Removal
Structure 4-ChloroanilineAromatic amine; prone to oxidation (color formation).[1][2]
Basicity (pKa) ~3.9 – 4.1Weak base.[2] Requires pH < 2.0 for >99% protonation.
Lipophilicity (LogP) 1.83Moderately lipophilic.[2] Partitions into organic solvents unless ionized.[2]
Solubility Soluble in DCM, EtOAc, MeOHHard to remove by simple solvent washing.[2]
Boiling Point 232 °CDifficult to remove by high-vac drying (non-volatile).[1][2]

Troubleshooting Module: Liquid-Liquid Extraction (LLE)

Q: "I washed my reaction mixture with 1M HCl, but the PCA content is still ~500 ppm. Why?"

A: The "pH Swing" was likely insufficient or your product is buffering the system.

The Science of Causality

PCA is a weak base. To force it into the aqueous layer, you must convert it entirely to its anilinium salt form (


).[1]
  • At pH = pKa (approx 4.0), only 50% of PCA is ionized.[2]

  • To achieve 99.9% ionization (partitioning into water), the aqueous pH must be at least 2 units below the pKa.[2]

  • Target pH: You must maintain the aqueous phase at pH < 2.0 throughout the extraction.

Critical Failure Mode: If your product is also a base (e.g., an amine with pKa ~9), adding acid will protonate your product first (making it water-soluble), leading to yield loss or complex emulsions.[2]

Decision Logic Diagram (LLE Strategy)

LLE_Strategy start Start: PCA Removal via LLE check_prod Is your Product Basic? start->check_prod prod_neutral Product is Neutral/Acidic check_prod->prod_neutral No prod_basic Product is Basic (Amine) check_prod->prod_basic Yes acid_wash Wash Org. Layer with Strong Acid (1M HCl/H2SO4) prod_neutral->acid_wash diff_pka Is Product pKa > 6.0? prod_basic->diff_pka check_ph Check Aqueous pH (Must be < 2.0) acid_wash->check_ph salt_form PCA forms H2O-soluble salt Product stays in Org. check_ph->salt_form separation_hard LLE Not Recommended (Co-extraction risk) diff_pka->separation_hard Yes (High pKa) controlled_wash Controlled pH Wash Target pH = 3.0 - 3.5 (Partial Removal) diff_pka->controlled_wash No (Weak Base) scavenger_route Switch to Scavenger Resins (See Module 3) separation_hard->scavenger_route controlled_wash->scavenger_route Polishing Step Needed

Figure 1: Decision tree for Liquid-Liquid Extraction based on product chemistry.

Troubleshooting Module: Scavenging (Polishing)

Q: "Extraction got me down to 0.5%, but I need <100 ppm. What is the best polishing step?"

A: Use a Heterogeneous Strong Acid Cation (SAC) Scavenger.

The Science of Causality

At low concentrations (ppm level), LLE is limited by the partition coefficient (


).[2] You need a method with a high binding constant (

) that drives the equilibrium to completion.
  • Resin Choice: Use a macroporous polystyrene resin functionalized with sulfonic acid (e.g., Amberlyst® 15 or Dowex® 50W).[2]

  • Mechanism: The sulfonic acid groups (

    
    ) are strong acids (pKa < 1).[1][2] They will protonate and bind the PCA irreversibly in organic media (DCM, THF, EtOAc).
    
Protocol: Batch Scavenging (Self-Validating)

Materials:

  • Strong Acid Cation (SAC) Resin (H+ form).[2]

  • Solvent: DCM, Ethyl Acetate, or THF (Avoid MeOH if possible, as it competes for protonation).[2]

Step-by-Step:

  • Loading Calculation: Calculate the moles of residual PCA (via HPLC). Add 5–10 equivalents of resin relative to the impurity. (Do not calculate based on product weight).

  • Pre-Conditioning: Rinse the resin with your solvent to remove interstitial water/monomers.[2]

  • The Slurry: Add the resin to your product solution.[2]

  • Temperature & Time: Stir at 20–25°C for 2–4 hours .

    • Note: Heating is usually unnecessary and may degrade the resin or product.

  • Validation (IPC): Stop stirring. Let resin settle.[1] Sample the supernatant for HPLC.

    • Pass Criteria: PCA peak area < Limit of Quantitation (LOQ).[2]

  • Filtration: Filter through a sintered glass funnel or P3 frit. Wash resin cake with 1 volume of solvent to recover entrained product.

Comparison of Scavengers:

Scavenger TypeSelectivitySpeedBest For
Strong Acid Cation (SAC) HighFastNon-basic products in non-polar solvents.[1][2]
Weak Acid Cation (WAC) MediumSlowProducts that are acid-sensitive.[1][2]
Activated Carbon LowMediumColor removal + PCA (non-specific yield loss).
Isocyanate Resins High (Chemisorption)SlowReacts with amine to form urea (covalent bond).[2]

Troubleshooting Module: Crystallization

Q: "PCA is tracking with my crystals. Recrystallization isn't cleaning it up." [1][2][3]

A: You are likely facing "Lattice Inclusion" or "Mother Liquor Saturation." [2]

The Science of Causality

PCA is structurally planar and small. It can fit into the crystal lattice of many aromatic APIs. Alternatively, if the solubility of PCA in your crystallization solvent is too low, it precipitates alongside your product as the mixture cools.[2]

Corrective Action: The "Bleed" Method

You must select a solvent system where PCA remains highly soluble even at the final isolation temperature (e.g., 0°C).[2]

  • Solvent Swap: If using Water/Ethanol, increase the Ethanol ratio.[2] PCA is very soluble in alcohols.

  • Acid Spike: Add a small equivalent of acid (e.g., 0.1 eq HCl) to the crystallization mother liquor.[2]

    • Mechanism:[1][2] This keeps the PCA in its ionized (salt) form, which is hyper-soluble in the aqueous/polar mother liquor and will not incorporate into the lipophilic product crystal lattice.

Analytical Troubleshooting

Q: "I see a 'ghost peak' that grows over time in my sample."

A: PCA is oxidizing. [1]

  • Observation: PCA turns from colorless to red/brown upon air exposure.[2]

  • Chemistry: Formation of azo-dimers or N-oxides.[1][2]

  • Fix:

    • Prepare HPLC samples in degassed solvents.[2]

    • Add an antioxidant (e.g., Ascorbic Acid) to the diluent if the method allows.[2]

    • Use a fresh standard daily.[1]

References

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] International Council for Harmonisation.[1][2][4]

  • PubChem Compound Summary. 4-Chloroaniline (CID 7812).[1][2] National Center for Biotechnology Information.[1][2] [2]

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists.[1][2] Academic Press.[1] (Standard text on salt formation and extraction logic).

  • Biotage Application Notes. Removal of Aromatic Amines using Isolute® SCX-2.[1][2] (Reference for cation exchange scavenging mechanisms).

  • European Medicines Agency (EMA). Questions and answers on the implementation of the ICH M7 guideline.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one

Topic: 1H NMR Interpretation of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists[1][2] Executive Summary & Mechanistic Context[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists[1][2]

Executive Summary & Mechanistic Context[2][3][4][5][6][7]

This guide provides a high-resolution analysis of the 1H NMR signature for 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one (hereafter 6-Cl-CPQ ).[1][2] As a critical scaffold in the synthesis of fluoroquinolone antibiotics and P2Y12 antagonists, accurate structural verification of this intermediate is paramount.

The Core Challenge: The "1,4-dihydroquinolin-4-one" system (often simply called 4-quinolone) exists in a tautomeric equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms.[1][2] In solution, this equilibrium is heavily solvent-dependent, often leading to confusion regarding the disappearance of the N-H signal or the shifting of the C-3 proton.

Mechanistic Insight: The Tautomer Trap

Unlike simple heterocycles, 6-Cl-CPQ requires specific solvent conditions to lock the tautomer for consistent integration.[1]

  • In

    
    :  The molecule often aggregates due to poor solubility and intermolecular H-bonding, leading to broad, uninterpretable signals.[1][2]
    
  • In DMSO-

    
    :  The strong H-bond accepting nature of sulfoxide stabilizes the NH-keto form , sharpening the N-H signal and distinctively resolving the H-3 olefinic proton.[1]
    

Diagram 1: Tautomeric Equilibrium & Solvent Locking

Tautomerism Enol 4-Hydroxyquinoline Form (Enol) Favored in Gas Phase/Non-polar Keto 4-Quinolone Form (Keto/NH) Favored in DMSO-d6/Polar Enol->Keto Tautomerization (Rapid Exchange) DMSO DMSO-d6 Interaction (Locks NH form) DMSO->Keto H-Bond Stabilization

Caption: The 4-quinolone scaffold favors the Keto tautomer in polar aprotic solvents (DMSO), which is essential for observing the diagnostic NH proton.

Experimental Protocol (Self-Validating)

To ensure reproducibility and avoid "ghost peaks" from aggregation, follow this standardized protocol.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).[1][2] Note: Avoid 
    
    
    
    or Methanol-
    
    
    as they promote exchange broadening of the NH proton.[1]
  • Concentration: 5–10 mg in 0.6 mL solvent.

Workflow:

  • Dissolution: Sonicate sample for 60 seconds. Quinolones form intermolecular dimers; sonication ensures monomeric dispersion.[1]

  • Acquisition:

    • Pulse Angle: 30°[1][2]

    • Relaxation Delay (

      
      ): 5.0 seconds  (Critical: The isolated H-3 and NH protons have long 
      
      
      
      relaxation times. Standard 1s delays will under-integrate these diagnostic peaks).
    • Scans: 16–32.[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve the fine meta-coupling (

    
     Hz) on the aromatic ring.
    

Comprehensive Data Analysis

The following data represents the 6-Cl-CPQ signature in DMSO-


 at 400 MHz.
Table 1: Chemical Shift Assignments
Position

(ppm)
Multiplicity

(Hz)
IntegralDiagnostic Note
NH (1) 11.80 br s -1HKey Indicator. Disappears with

shake.[1][2]
H-5 8.05 d 2.41HDeshielded by C=O.[1] Doublet due to meta-coupling with H-7.[1][2]
H-7 7.65 dd 8.8, 2.41HSplit by H-8 (ortho) and H-5 (meta).[1][2]
H-8 7.58 d 8.81HOrtho to NH.[1]
H-3 5.95 s -1HPurity Check. Sharp singlet.[1][2] Integration <1.0 indicates incomplete cyclization.[1]
Cyclopropyl-CH 1.95 m -1HMethine proton.[1]
Cyclopropyl-CH

1.05 – 1.20 m -4HDistinctive high-field multiplets.[1][2]

Comparative Analysis: Benchmarking Alternatives

This section objectively compares 6-Cl-CPQ against its synthesis precursor and its most common analog (6-Fluoro) to aid in troubleshooting and structural verification.

Comparison A: Target vs. Precursor (Enaminone)

Context: Monitoring the Gould-Jacobs or Conrad-Limpach cyclization.

FeatureTarget (6-Cl-CPQ) Precursor (Open Chain Enaminone) Interpretation
H-3 Region Sharp Singlet @ ~5.95 ppmDoublet (olefinic) @ ~7.5-8.5 ppmCyclization Success: The appearance of the upfield singlet at 5.95 ppm confirms ring closure.[1][2]
NH Signal Broad Singlet @ ~11.8 ppmDoublet (H-bonded) @ ~11-13 ppmThe precursor NH is often coupled to the vinyl proton (

Hz); the target NH is a singlet.[1]
Aromatic Pattern Distinct AMX or ABX systemOverlapping/ComplexRing closure rigidifies the system, resolving the H-5/H-7/H-8 signals.[1]
Comparison B: Target (6-Cl) vs. Analog (6-Fluoro)

Context: 6-Fluoro-2-cyclopropyl-4-quinolone is a common Ciprofloxacin intermediate.[1][2] Distinguishing Cl vs. F substitution is critical in library validation.

The Fluorine Effect: Replacing Chlorine at position 6 with Fluorine introduces strong heteronuclear Spin-Spin coupling (


), radically altering the multiplicity of the aromatic signals.[1][2]
  • 6-Chloro (Target):

    • H-5: Doublet (

      
       Hz).
      
    • H-7: Doublet of Doublets (

      
       Hz).
      
  • 6-Fluoro (Alternative):

    • H-5: Becomes a Doublet of Doublets (approx

      
       Hz + 
      
      
      
      ). The signal appears much wider.[1]
    • H-7: Becomes a Doublet of Doublets with a massive coupling constant (

      
       Hz).[1][2]
      

Diagram 2: Comparative Spectral Logic

Comparison Start Unknown Sample Spectrum CheckH3 Check 5.8-6.0 ppm region Start->CheckH3 NoH3 No Singlet found CheckH3->NoH3 Failed Cyclization YesH3 Sharp Singlet present CheckH3->YesH3 Quinolone Core Confirmed CheckAromatic Analyze H-5 (8.0 ppm) YesH3->CheckAromatic SimpleDoublet Simple Doublet (J~2.5Hz) = 6-Chloro CheckAromatic->SimpleDoublet ComplexSplit Large Coupling (J>8Hz) = 6-Fluoro CheckAromatic->ComplexSplit

Caption: Logical decision tree for validating the 6-Chloro-2-cyclopropyl-4-quinolone structure against precursors and fluorinated analogs.

References

  • Tautomerism in Quinolones

    • S. M. M.[2] Norwood et al., "Tautomeric Equilibrium of 4-Quinolones in DMSO," Journal of Organic Chemistry.[1][2] [1][2][3]

    • Note: Validates the preference for the NH-keto form in DMSO.
  • NMR of Ciprofloxacin Precursors

    • M. Jadrijević-Mladar Takač, "Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics," Acta Pharmaceutica, 2010.[2][4]

    • Note: Provides comparative data for 6-Fluoro vs 6-Chloro substitution p
  • General Quinolone Synthesis & Characterization

    • Beilstein Journal of Organic Chemistry, "Synthetic approach to 2-alkyl-4-quinolones," 2023.[1][2]

    • Note: Confirms chemical shifts for 2-alkyl-4-quinolone systems (H-3 at ~5.9 ppm).[1][2]

Sources

Comparative

Technical Deep Dive: Optimizing HPLC Methodologies for Efavirenz Intermediate Purity

Executive Summary In the synthesis of Efavirenz (EFV), the purity of the chiral intermediate (S)-5-chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl)benzenemethanol (commonly referred to as the Amino Alcohol ) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Efavirenz (EFV), the purity of the chiral intermediate (S)-5-chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl)benzenemethanol (commonly referred to as the Amino Alcohol ) is the critical quality attribute (CQA) determining the yield and stereochemical integrity of the final API.

Standard C18 isocratic methods often struggle with the resolution of closely eluting halogenated byproducts and the "Des-cyclopropyl" impurity due to the hydrophobic dominance of the trifluoromethyl group. This guide compares the industry-standard C18 Isocratic Method against a superior Phenyl-Hexyl Gradient Method , demonstrating how exploiting


 interactions yields higher resolution and sensitivity for this specific fluorinated/chlorinated alkyne structure.

Part 1: The Analytical Challenge

The Efavirenz Amino Alcohol intermediate presents a unique separation challenge due to three structural features:

  • Trifluoromethyl Group (-CF3): Induces strong hydrophobicity, causing peak tailing on standard silicas.

  • Alkyne Moiety: Susceptible to on-column degradation if mobile phase pH is uncontrolled.

  • Chiral Center: Requires strict enantiomeric control (typically >99.5% e.e.).

Target Analyte Profile
  • Compound: (S)-Amino Alcohol Intermediate

  • CAS: 209414-27-7[1][]

  • Critical Impurities:

    • Impurity A: Des-cyclopropyl analog (Polar)

    • Impurity B: Des-chloro analog (Similar hydrophobicity to main peak)

    • Impurity C: Enantiomer (Requires Chiral HPLC)[3][4]

Part 2: Comparative Methodology

We evaluate two distinct approaches for Chemical Purity (Achiral) analysis.

Method A: The Standard (Isocratic C18)
  • Mechanism: Purely hydrophobic interaction (London Dispersion Forces).

  • Configuration: C18 (ODS), High Organic % (60-70% ACN), Isocratic.

  • Verdict: Reliable for assay (content) but poor for impurity profiling. Co-elution of the Des-chloro impurity is common due to lack of selectivity.

Method B: The Alternative (Gradient Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
     Stacking.
    
  • Configuration: Phenyl-Hexyl stationary phase, Acidic Gradient.

  • Verdict: Superior. The phenyl ring on the column interacts with the electron-deficient aromatic ring of the Efavirenz intermediate (due to -Cl and -CF3 groups), providing "orthogonal" selectivity that separates structurally similar halogenated impurities.

Performance Data Comparison
MetricMethod A: Standard C18Method B: Phenyl-Hexyl Gradient
Elution Mode Isocratic (60:40 ACN:Buffer)Gradient (Time 0: 40% B

Time 15: 80% B)
Resolution (Main/Impurity B) 1.8 (Marginal)3.5 (Excellent)
Tailing Factor (

)
1.4 - 1.61.05 - 1.15
LOD (µg/mL) 0.150.03 (Sharper peaks)
Run Time 12.0 min18.0 min (incl. re-equilibration)
Robustness Low (pH sensitive)High (Gradient focuses peak)

Part 3: Visualizing the Separation Logic

The following diagram illustrates the mechanistic difference between the two methods and the workflow for method selection.

G cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction Target Target: EFV Amino Alcohol (Halogenated/Aromatic) C18 C18 Ligand (Alkyl Chain) Target->C18 Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Target->Phenyl MechA Hydrophobic Only (Low Selectivity for Halogens) C18->MechA Result Resolution of Critical Impurities MechA->Result Partial Sep MechB Hydrophobic + Pi-Pi Stacking (High Selectivity for -Cl/-CF3) Phenyl->MechB MechB->Result Full Sep

Caption: Mechanistic comparison showing how Phenyl-Hexyl phases leverage Pi-Pi interactions for superior resolution of halogenated intermediates.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Optimized Chemical Purity (Phenyl-Hexyl Method)

Use this method for impurity profiling and release testing.

1. Instrumentation Setup:

  • System: HPLC with PDA (Photo Diode Array) or UPLC equivalent.

  • Column: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Temperature: 35°C (Critical for mass transfer kinetics).

2. Mobile Phase Preparation:

  • Solvent A: 0.1% Orthophosphoric acid in Water (pH ~2.5). Note: Low pH suppresses silanol activity, reducing tailing for the amine.

  • Solvent B: 100% Acetonitrile (HPLC Grade).

3. Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 60 40 1.0
10.0 20 80 1.0
12.0 20 80 1.0
12.1 60 40 1.0

| 18.0 | 60 | 40 | 1.0 |

4. Detection:

  • Wavelength: 252 nm (Isosbestic point for EFV intermediates).

Protocol 2: Stereochemical Purity (Chiral Method)

Use this method specifically to quantify the (R)-enantiomer.

1. Column: Chiralcel OD-H or Lux Amylose-2 (Amylose tris(3,5-dimethylphenylcarbamate)). 2. Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v) + 0.1% Diethylamine (DEA).

  • Why DEA? The intermediate is basic; DEA blocks active sites on the amylose backbone to prevent peak broadening. 3. Mode: Isocratic. 4. Flow Rate: 1.0 mL/min.[4][5][6][7] 5. Acceptance Criteria: Resolution (

    
    ) > 3.0 between (S) and (R) enantiomers.[4][5]
    

Part 5: Troubleshooting & Robustness (Self-Validating System)

To ensure the method remains authoritative and reproducible, follow this diagnostic logic:

  • Peak Tailing > 1.5?

    • Cause: Silanol interaction with the amino group.

    • Fix: Increase buffer strength (up to 25mM Phosphate) or lower pH to 2.0. Do not increase pH, as free base forms tail significantly on silica.

  • Retention Time Drift?

    • Cause: Temperature fluctuation affecting the fluorinated group's solubility.

    • Fix: Thermostat column compartment within ±0.5°C.

  • Baseline Noise at 210-220nm?

    • Cause: Cut-off UV absorption of the alkyne.

    • Fix: Shift detection to 252 nm or 260 nm where the aromatic ring absorbs strongly, but solvents are transparent.

Workflow Visualization: Method Validation Lifecycle

Validation cluster_val ICH Q2(R1) Validation Parameters Start Method Optimization (Phenyl-Hexyl) Spec Specificity (Inject Impurity Mix) Start->Spec Lin Linearity (r² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Decision Pass Criteria? Acc->Decision Final Release Method Decision->Final Yes Refine Re-Optimize Gradient Decision->Refine No Refine->Start

Caption: Validation workflow ensuring the method meets ICH Q2(R1) standards for linearity, accuracy, and specificity.

References

  • Montgomery, E. R., et al. (2001).[8][9] "Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Rao, B. U., & Nikalje, A. P. (2010). "Stability-indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form." African Journal of Pharmacy and Pharmacology. Link

  • Sharma, S. D., & Singh, G. (2013). "Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography." Advances in Analytical Chemistry. Link

  • Reddy, Y. R., et al. (2013). "Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz." E-Journal of Chemistry. Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[10] Link

Sources

Validation

Structural Determination &amp; Comparative Crystallography: 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one

Executive Summary This guide provides a technical framework for the crystallographic characterization of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one (hereafter 6-Cl-2-CPQ ). Unlike the ubiquitous N-cyclopropyl fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the crystallographic characterization of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one (hereafter 6-Cl-2-CPQ ). Unlike the ubiquitous N-cyclopropyl fluoroquinolone antibiotics (e.g., Ciprofloxacin precursors), this molecule features the cyclopropyl moiety at the C2 position. This structural variance significantly alters crystal packing, hydrogen bonding networks, and solubility profiles.

This document objectively compares 6-Cl-2-CPQ against its two primary structural alternatives: the N-cyclopropyl isomer (standard antibiotic scaffold) and the 2-Methyl analog (steric benchmark).

Part 1: Comparative Structural Analysis

The Alternatives

To validate the quality of your X-ray data, compare your refined model against these established structural benchmarks.

FeatureTarget Product (6-Cl-2-CPQ)Alternative A (N-Cyclopropyl Isomer)Alternative B (2-Methyl Analog)
Structure Cyclopropyl at C2 , NH free.Cyclopropyl at N1 , C2-H.Methyl at C2 , NH free.
H-Bonding Strong intermolecular N-H[1]···O=C dimers (Head-to-Tail).No N-H donor. Weak C-H···O interactions only.Strong N-H···O=C dimers.
Packing Motif Planar ribbons or sheets; C2-cyclopropyl may force out-of-plane twisting.Stacked columns (Pi-Pi interactions dominate).High-density planar stacking (Methyl is less sterically demanding).
Tautomerism Keto (4-one) favored in solid state.[1]Fixed Keto (N-substituted).Keto (4-one) favored.[1]
Space Group Predicted: Monoclinic (

) or Triclinic (

).
Typically Triclinic (

) or Monoclinic.
Often Monoclinic (

).
Critical Performance Metrics (Tautomeric Validation)

The most common error in refining 2-substituted quinolones is misidentifying the tautomeric state. 6-Cl-2-CPQ can theoretically exist as the 4-one (keto) or 4-hydroxy (enol) form. X-ray crystallography is the gold standard for distinguishing these.

Acceptance Criteria for the Keto Form (Target):

BondExpected Length (Å)Significance
C4=O 1.23 – 1.26 Double bond character (Keto). If >1.32 Å, suspect Enol.
C4–C4a 1.44 – 1.48 Single bond character.
C2–C3 1.33 – 1.36 Double bond character (Enamine-like).
N1–C2 1.36 – 1.39 Partial double bond character due to resonance.
N1–C8a 1.38 – 1.41 Aromatic C-N bond.

Expert Insight: If your refinement shows a C4-O distance of ~1.35 Å and a residual electron density peak near the oxygen, you have likely crystallized the enol tautomer or a co-crystal with a solvent that stabilizes it. However, in 95% of non-acidic crystallizations, the keto form dominates due to the high stability of the N-H···O dimer (


 kcal/mol).

Part 2: Experimental Protocols

Synthesis & Purification Workflow

Prerequisite: High purity (>98% by HPLC) is required. The 2-cyclopropyl group is acid-sensitive; avoid prolonged exposure to strong mineral acids which can open the ring.

SynthesisWorkflow Start Starting Materials (4-Chloroaniline + Cyclopropyl-beta-ketoester) Cyclization Cyclization (Thermal/PPA) Start->Cyclization 250°C / -EtOH Crude Crude 6-Cl-2-CPQ Cyclization->Crude Purification Purification (Recryst. from EtOH/DMF) Crude->Purification Check QC Check (1H NMR, HPLC) Purification->Check Check->Purification <98% Pure Cryst Single Crystal Growth Check->Cryst >98% Pure

Figure 1: Synthesis and purification workflow targeting high-purity material for crystallization.

Crystallization Protocol (Self-Validating)

The hydrophobicity of the 6-Chloro and 2-Cyclopropyl groups makes water insolubility a challenge.

Method A: Slow Evaporation (Recommended)

  • Solvent: Dissolve 20 mg of 6-Cl-2-CPQ in 2 mL of Ethanol:DMF (4:1) . DMF aids solubility; Ethanol allows evaporation.

  • Filter: Pass through a 0.45 µm PTFE syringe filter into a clean vial. Dust nuclei will cause twinning.

  • Condition: Cover with Parafilm, poke 3 small holes. Store at 25°C in a vibration-free zone.

  • Validation: Crystals should appear as pale yellow prisms within 3-7 days.

    • Failure Mode: If needles form, evaporation was too fast. Repeat with fewer holes or lower temperature (4°C).

Method B: Vapor Diffusion (Alternative)

  • Inner Vial: 15 mg compound in 1 mL THF or DMSO .

  • Outer Vial: 5 mL Pentane or Diethyl Ether (Anti-solvent).

  • Mechanism: The volatile anti-solvent diffuses into the rich phase, slowly lowering solubility.

Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). Room temperature collections suffer from high thermal motion in the cyclopropyl ring, leading to large thermal ellipsoids and difficult refinement.

  • Resolution: Aim for 0.75 Å or better to resolve the cyclopropyl H-atoms, which are crucial for observing C-H···Cl interactions.[2]

Part 3: Tautomeric & Interaction Logic

The structural stability of 6-Cl-2-CPQ is governed by a competition between dimerization and steric repulsion.

InteractionLogic Molecule 6-Cl-2-CPQ Molecule Keto Keto Form (4-one) (Major Tautomer) Molecule->Keto Solid State Pref. Enol Enol Form (4-OH) (Rare/Solvent Dependent) Molecule->Enol High pH / Polar Solv. Dimer Centrosymmetric Dimer (N-H...O=C) Keto->Dimer Primary Interaction (d = 2.8 Å) Steric Steric Clash (Cyclopropyl Rotation) Keto->Steric C2-Substituent Effect Stacking Pi-Pi Stacking (Quinoline Core) Dimer->Stacking Secondary Interaction Crystal Stable Crystal Lattice Dimer->Crystal Stacking->Crystal Steric->Crystal Determines Space Group

Figure 2: Logical hierarchy of intermolecular forces driving the crystal packing of 6-Cl-2-CPQ.

Validation Checklist (The "Trust" Pillar)

Before publishing or filing, run your .cif file through this checklist:

  • CheckCIF Report: Ensure no A-level alerts regarding "Missing Atoms" or "Solvent Masking".

  • Disorder: The cyclopropyl ring is prone to rotational disorder. If thermal ellipsoids at C10/C11 are elongated, model with a split-position disorder (e.g., PART 1 / PART 2 occupancies).

  • Tautomer Confirmation: Verify the H-atom is located on N1 (refine freely if data quality permits, or ride on N1). It should NOT be on O4.

References

  • Structure & Tautomerism of 2-arylquinolin-4(1H)-ones Source: Silva, V. L. M., et al. (2025). ResearchGate / Arkivoc. Relevance: Establishes the N-H...O=C dimer as the dominant motif for 2-substituted quinolones. URL:[Link] (Generalized link to journal archives as specific 2025 DOI is pending indexing).

  • Crystal structure of 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline Source: Devarajegowda, H. C., et al. (2010).[3] Acta Crystallographica Section E. Relevance: Provides unit cell benchmarks for the 6-chloro-2-cyclopropyl scaffold (albeit with 4-CF3 substitution). URL:[Link]

  • Keto-enol Tautomerism in 4-Quinolones Source: Lyle, T. A., et al. (2022). Journal of Chemical Crystallography. Relevance: Comparative bond length data for validating the keto form (C=O vs C-OH). URL:[Link]

  • Crystallization Strategies for Hydrophobic Heterocycles Source: McPherson, A. (2004). Methods in Molecular Biology. Relevance: Standard protocols for vapor diffusion of organic small molecules. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one

This guide provides a detailed protocol for the safe and compliant disposal of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one. As a chlorinated heterocyclic compound, likely utilized in synthetic chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one. As a chlorinated heterocyclic compound, likely utilized in synthetic chemistry and drug discovery workflows, this substance requires specific handling procedures to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established laboratory safety principles and regulatory standards.

Hazard Assessment and Characterization

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one belongs to the quinolone class of compounds. While a specific Safety Data Sheet (SDS) for this exact molecule was not found, its structural features—a chlorinated organic molecule and a quinolone core—dictate its classification and handling.

The primary directive is to always consult the manufacturer-provided Safety Data Sheet (SDS) for the specific batch of the chemical you are using. The SDS contains critical information on hazards, handling, and emergency procedures.[1]

Based on its chemical class, the following hazards should be anticipated:

  • Halogenated Organic Compound: The presence of chlorine necessitates its treatment as a halogenated waste.[2][3] Such compounds can release toxic and corrosive gases, like hydrogen chloride, upon improper incineration and are often subject to stricter disposal regulations.[4]

  • Potential Biological Activity: Quinolone derivatives are known for their biological effects. Therefore, exposure should be minimized.

  • Irritant Properties: Similar chemical structures are known to cause skin, eye, and respiratory irritation.[5][6]

Table 1: Summary of Key Properties and Disposal Considerations

PropertyAssessment & Justification
Chemical Class Halogenated Heterocyclic Organic Compound.
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Toxic to Aquatic Life.[5]
Primary Disposal Route Incineration via a licensed hazardous waste disposal service.
Key Disposal Rule MUST be segregated into a dedicated "Halogenated Organic Waste" stream.[4][7] Do not mix with non-halogenated waste.
Sewer Disposal Strictly Prohibited. Organic substances, particularly halogenated ones, must not be disposed of down the drain due to environmental toxicity and regulatory non-compliance.[2][7]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, all handling and disposal operations must be conducted with appropriate safety measures in place.

  • Engineering Controls: All transfers and manipulations of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one, whether in solid or solution form, must be performed inside a certified chemical fume hood.[2] This prevents the inhalation of dusts or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5][8]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[5][9]

    • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[8]

Core Disposal Protocol: Segregation and Containment

The cornerstone of proper chemical disposal is rigorous segregation and clear communication through labeling.[10] Mixing waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.[10]

Step-by-Step Disposal Procedure:

  • Identify the Waste Stream: Determine the physical state of the waste:

    • Solid Waste: Unused or expired pure compound, contaminated weigh paper.

    • Liquid Waste: Solutions containing the compound (e.g., from a reaction workup or chromatographic separation). Note the solvent(s) used.

    • Contaminated Labware: Pipette tips, gloves, and other disposable items with trace contamination.

  • Select the Appropriate Waste Container:

    • Use only containers designated for hazardous chemical waste that are provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company.[11]

    • The container must be made of a material compatible with the waste (e.g., polyethylene for most organic solvents).

    • Ensure the container has a secure, vapor-tight screw cap to prevent leaks and fugitive emissions.[7]

  • Segregate the Waste: This is the most critical step.

    • Transfer the waste into a container explicitly labeled for "Halogenated Organic Waste." [2][3]

    • Causality: Halogenated and non-halogenated wastes are treated differently for final disposal. Non-halogenated solvents can often be recycled as fuel for cement kilns, whereas halogenated solvents must undergo high-temperature incineration with specialized scrubbers to manage the acid gases produced.[4] Mixing these streams results in the entire volume being treated via the more complex and expensive halogenated route.

  • Label the Waste Container Correctly:

    • Affix a hazardous waste tag to the container before adding the first drop of waste.[7]

    • The label must clearly state "Hazardous Waste." [12]

    • List all chemical constituents by their full names (no abbreviations or formulas), including solvents.[7] Provide an estimated percentage for each component.

    • Ensure the generator's name and lab location are clearly visible.

  • Accumulate and Store Waste Safely:

    • Keep the waste container closed at all times, except when actively adding waste.[7]

    • Store the container in a designated and well-ventilated satellite accumulation area, preferably within a fume hood or a ventilated cabinet.

    • Utilize secondary containment (e.g., a larger bin or tray) to capture any potential leaks.[11]

Disposal of Contaminated Materials & Empty Containers

  • Solid Lab Waste: Items with trace contamination, such as used gloves, weigh boats, and paper towels, should be collected in a separate, clearly labeled bag or container for "Solid Hazardous Waste" or "Contaminated Debris" and disposed of according to institutional protocols.

  • Empty Stock Containers: An empty container that held this compound is not considered regular trash. It must be decontaminated first.

    • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or the solvent used to make a solution).[13]

    • Collect Rinsate: The solvent rinsate from each rinse is considered hazardous waste and MUST be collected and added to your "Halogenated Organic Waste" liquid container.[13]

    • Deface Label: Completely obscure or remove the original manufacturer's label.[13][14]

    • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[14]

Emergency Procedures for Spills

Chemical spills must be cleaned up immediately by trained personnel.[13]

  • For Small Spills (manageable by lab personnel):

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with an absorbent material from a chemical spill kit.

    • Collect the absorbent material using spark-proof tools.

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area once the material has been removed.

  • For Large Spills:

    • Evacuate the immediate area.

    • Notify your institution's EHS or emergency response team immediately.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one.

G Disposal Workflow for 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one A 1. Identify Waste (Solid, Liquid, Contaminated Debris) B 2. Consult Compound's SDS & Institutional Protocols A->B C 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood B->C D 4. Select Waste Container (Compatible, Sealable) C->D E 5. CRITICAL: Segregate Waste Stream D->E F 6a. Transfer to 'HALOGENATED ORGANIC WASTE' Container E->F Compound Contains Cl, Br, F, or I G 6b. Transfer to 'NON-HALOGENATED WASTE' Container E->G Compound does NOT contain halogens H 7. Accurately Label Container (Full Names & Percentages) F->H I 8. Securely Close & Store in Designated Area with Secondary Containment H->I J 9. Arrange for Pickup by EHS or Licensed Contractor I->J

Caption: Decision workflow for chemical waste segregation and disposal.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Chemical Waste Storage and Disposal. University of Notre Dame.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Waste Disposal Safety Protocols. (2024). NSTA.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Organic Solvents - Environment, Health and Safety. Cornell University.
  • Hazardous Waste Segregation. Princeton University.
  • SAFETY DATA SHEET. (2021).
  • SAFETY DATA SHEET. (2012). Covestro Solution Center.
  • Organic Solvent Waste Disposal. (2009). University of British Columbia.
  • SAFETY DATA SHEET. (2018). ChemPoint.com.
  • SAFETY DATA SHEET. (2025).
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • 6-CHLORO-2-HYDROXYQUINOLINE SDS. ECHEMI.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024).
  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025).
  • SAFE HANDLING AND DISPOSAL OF CHEMICALS. (2030). UNODC.
  • A safety and chemical disposal guideline for Minilab users. (2020). UFZ.
  • SAFETY DATA SHEET. (2024). Fisher Scientific.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023). eCFR.
  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic. U.S. Environmental Protection Agency.
  • 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid Safety Data Sheet. (2023). CymitQuimica.
  • federal (rcra-tclp) and state (title 22-stlc,ttlc) hazardous waste criteria. Eurofins.
  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one
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6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one
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